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  • Product: 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride
  • CAS: 2225146-02-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride

A Senior Application Scientist's Synthesis of Structure-Activity Relationships and Field-Proven Experimental Methodologies Introduction 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride is a synthetic molecule belongi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Synthesis of Structure-Activity Relationships and Field-Proven Experimental Methodologies

Introduction

2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride is a synthetic molecule belonging to the phenylpiperidine class of compounds.[1] While direct pharmacological studies on this specific molecule are not extensively available in peer-reviewed literature, its structural features strongly suggest a potential for significant activity within the central nervous system (CNS). The phenylpiperidine scaffold is a well-established pharmacophore present in a wide array of psychoactive drugs, including opioids, stimulants, and antipsychotics.[1][2] The addition of a trifluoromethyl group at the 2-position of the piperidine ring is a strategic modification often employed in medicinal chemistry to enhance metabolic stability and bioavailability of drug candidates.[3]

This technical guide, therefore, presents a hypothesized mechanism of action for 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride based on a comprehensive analysis of structure-activity relationships (SAR) of analogous compounds. We will delve into its likely molecular targets, the downstream signaling pathways it may modulate, and provide detailed, field-proven experimental protocols for researchers and drug development professionals to validate these hypotheses. Our approach is grounded in established pharmacological principles to offer a scientifically rigorous framework for investigating this promising compound.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride is fundamental to predicting its biological activity. The key structural features are the piperidine ring, a phenyl group, and a trifluoromethyl group, all of which contribute to its overall pharmacological profile.

PropertyValue/DescriptionSource
Molecular FormulaC12H15ClF3N[4][5]
Molecular Weight265.71 g/mol [4][5]
StructureA piperidine ring with a phenyl and a trifluoromethyl group attached to the same carbon atom (position 2). It is supplied as a hydrochloride salt.N/A
Trifluoromethyl GroupThe C-F bond is exceptionally strong, which can increase metabolic stability by blocking potential sites of oxidation. This group is also highly lipophilic, which can enhance membrane permeability and blood-brain barrier penetration.[3]

Hypothesized Mechanism of Action: A Focus on Monoamine Transporters

Based on the pharmacology of structurally similar phenylpiperidine derivatives, the primary hypothesized mechanism of action for 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[4][5][6] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increase in the extracellular concentrations of dopamine, serotonin, and norepinephrine, which can result in a range of psychostimulant and antidepressant effects.[7]

Interaction with the Dopamine Transporter (DAT)

Many phenylpiperidine analogs exhibit high affinity for DAT.[6][8] The phenyl group is a key pharmacophoric element that often binds within a hydrophobic pocket of the transporter. The trifluoromethyl group, with its strong electron-withdrawing nature, could further enhance this interaction.

Dopaminergic_Neurotransmission cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_synthesis Dopamine (DA) Synthesis VMAT2 VMAT2 DA_synthesis->VMAT2 Packaging DA_vesicle DA Vesicle VMAT2->DA_vesicle DA_synapse Dopamine (DA) DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) 2_PTPH 2-Phenyl-2-(trifluoromethyl)piperidine HCl 2_PTPH->DAT Inhibition DA_synapse->DAT Reuptake D1_R D1 Receptor DA_synapse->D1_R D2_R D2 Receptor DA_synapse->D2_R Signal_Transduction Signal Transduction D1_R->Signal_Transduction D2_R->Signal_Transduction

Caption: Hypothesized modulation of dopaminergic signaling by 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride.

Interaction with the Serotonin Transporter (SERT)

Several phenylpiperidine derivatives also show significant affinity for SERT.[4][5][6][9] The selectivity for DAT versus SERT can be influenced by subtle structural modifications. The presence and position of substituents on the phenyl ring are known to greatly influence the potency and selectivity for these transporters.[4][5]

Serotonergic_Neurotransmission cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5HT_synthesis Serotonin (5-HT) Synthesis VMAT2_5HT VMAT2 5HT_synthesis->VMAT2_5HT Packaging 5HT_vesicle 5-HT Vesicle VMAT2_5HT->5HT_vesicle 5HT_synapse Serotonin (5-HT) 5HT_vesicle->5HT_synapse Release SERT Serotonin Transporter (SERT) 2_PTPH_5HT 2-Phenyl-2-(trifluoromethyl)piperidine HCl 2_PTPH_5HT->SERT Inhibition 5HT_synapse->SERT Reuptake 5HT1A_R 5-HT1A Receptor 5HT_synapse->5HT1A_R 5HT2A_R 5-HT2A Receptor 5HT_synapse->5HT2A_R Signal_Transduction_5HT Signal Transduction 5HT1A_R->Signal_Transduction_5HT 5HT2A_R->Signal_Transduction_5HT

Caption: Hypothesized modulation of serotonergic signaling by 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride.

Interaction with the Norepinephrine Transporter (NET)

The norepinephrine transporter is another plausible target for 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride.[10][11] Inhibition of NET leads to increased levels of norepinephrine in the synapse, which can contribute to stimulant and antidepressant effects. The relative affinity for NET compared to DAT and SERT will ultimately determine the overall pharmacological profile of the compound.

Experimental Protocols for Mechanism of Action Elucidation

To validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments are necessary. The following protocols are standard in the field of neuropharmacology for characterizing novel psychoactive compounds.

In Vitro Assays

These assays are the gold standard for determining the binding affinity of a compound to its molecular target.[12][13]

  • Objective: To determine the equilibrium dissociation constant (Ki) of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride for DAT, SERT, and NET.

  • Methodology:

    • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the human recombinant transporters (DAT, SERT, or NET) or from brain regions rich in these transporters (e.g., striatum for DAT).[14]

    • Assay Setup: In a 96-well plate, incubate the membrane preparation with a specific radioligand for the transporter of interest (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, or [3H]nisoxetine for NET) and varying concentrations of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride.

    • Incubation: Incubate at a specific temperature and for a duration sufficient to reach equilibrium.

    • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Assay_Setup Assay Setup (Membranes, Radioligand, Compound) Membrane_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50, Ki) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for a radioligand binding assay.

These functional assays measure the ability of a compound to inhibit the transport of neurotransmitters into cells.[15][16][17][18]

  • Objective: To determine the potency (IC50) of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride in inhibiting the uptake of dopamine, serotonin, and norepinephrine.

  • Methodology:

    • Cell Culture: Use cell lines stably expressing the human transporters (e.g., HEK293-hDAT, HEK293-hSERT, HEK293-hNET).

    • Assay Setup: Plate the cells in a 96-well plate. Pre-incubate the cells with varying concentrations of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride.

    • Uptake Initiation: Add a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine) to initiate uptake.

    • Uptake Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Quantification: Lyse the cells and measure the amount of radiolabeled neurotransmitter taken up using a scintillation counter.

    • Data Analysis: Calculate the IC50 value for uptake inhibition.

In Vivo Assays

Animal models are crucial for assessing the behavioral effects of a novel compound and for predicting its therapeutic potential.[19][20][21]

  • Locomotor Activity: Increased locomotor activity in rodents is a hallmark of psychostimulant drugs that enhance dopamine signaling.

  • Forced Swim Test and Tail Suspension Test: These models are commonly used to screen for antidepressant activity. A decrease in immobility time is indicative of an antidepressant-like effect.

  • Drug Discrimination: This paradigm can be used to determine if the subjective effects of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride are similar to those of known psychostimulants or antidepressants.

Conclusion

While the precise mechanism of action of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride remains to be empirically determined, its chemical structure provides a strong basis for the hypothesis that it functions as a monoamine transporter inhibitor. The phenylpiperidine core suggests affinity for DAT, SERT, and NET, and the trifluoromethyl group is likely to confer favorable pharmacokinetic properties. The experimental protocols outlined in this guide provide a clear and robust roadmap for elucidating the pharmacological profile of this compound. Through systematic in vitro and in vivo characterization, the scientific community can ascertain the therapeutic potential of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride and its suitability for further development as a novel CNS agent.

References

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  • Frolov and Vereshchagin. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2023;28(3):1398. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Kuypers KPC, et al. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. J Neurochem. 2022;162(1):39-59. Available from: [Link]

  • Boos TL, et al. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Bioorg Med Chem. 2006;14(11):3967-73. Available from: [Link]

  • Tu Y, et al. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorg Med Chem Lett. 2004;14(7):1783-7. Available from: [Link]

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  • Kaye AD, et al. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Anesthesiology and Pain Medicine. 2014;4(2):e16694. Available from: [Link]

  • Manetti F, et al. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. Int J Mol Sci. 2021;22(13):6798. Available from: [Link]

  • Izenwasser S, et al. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. J Med Chem. 1997;40(24):3974-8. Available from: [Link]

  • Kõks S. Experimental Models on Effects of Psychostimulants. Int Rev Neurobiol. 2015;120:107-29. Available from: [Link]

  • Mayer FP, et al. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Front Pharmacol. 2020;11:665. Available from: [Link]

  • Izenwasser S, et al. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. J Med Chem. 1995;38(16):3033-40. Available from: [Link]

  • ResearchGate. Structure of trifluoromethyl piperidine derivative. Available from: [Link]

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  • ResearchGate. Synthetic route for the synthesis of trifluoromethyl containing piperidines. Available from: [Link]

  • Glennon RA, et al. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. J Med Chem. 1992;35(22):4341-7. Available from: [Link]

  • Peters FT, et al. In vitro approaches to studying the metabolism of new psychoactive compounds. Drug Test Anal. 2011;3(7-8):429-41. Available from: [Link]

  • Wikipedia. Phenylpiperidines. Available from: [Link]

  • Lomenzo SA, et al. Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine. Bioorg Med Chem Lett. 1999;9(23):3273-6. Available from: [Link]

  • Lomenzo SA, et al. Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine. Bioorg Med Chem Lett. 1999;9(23):3273-6. Available from: [Link]

  • Springer Nature Experiments. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Available from: [Link]

  • Wouters J, et al. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. 2021;26(11):3192. Available from: [Link]

  • Werry TD, et al. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. J Med Chem. 2020;63(13):7230-7252. Available from: [Link]

  • Sonesson C, et al. Synthesis and Evaluation of a Set of 4-Phenylpiperidines and 4-Phenylpiperazines as D2 Receptor Ligands and the Discovery of the Dopaminergic Stabilizer 4-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine (Huntexil, Pridopidine, ACR16). J Med Chem. 2010;53(5):2127-39. Available from: [Link]

  • Werry TD, et al. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. J Med Chem. 2020;63(13):7230-7252. Available from: [Link]

  • ResearchGate. Animal Experimental Models Used In The Study Of Psychiatric Diseases. Available from: [Link]

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  • Cai W, Chen Z. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophys Rep. 2016;2(1):1-10. Available from: [Link]

  • Frolov and Vereshchagin. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2023;28(3):1398. Available from: [Link]

  • Wu H, et al. Fully automated radioligand binding filtration assay for membrane-bound receptors. J Biomol Screen. 2002;7(5):443-8. Available from: [Link]

  • Deschaux O, et al. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors. J Med Chem. 2005;48(25):7970-9. Available from: [Link]

  • Cheng MH, et al. Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Front Neurol. 2017;8:24. Available from: [Link]

  • Bautista-Aguilar J, et al. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. 2022;27(19):6619. Available from: [Link]

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  • Deschaux O, et al. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. J Med Chem. 2005;48(25):7970-9. Available from: [Link]

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Exploratory

In Vitro Pharmacological Profiling of 2-Phenyl-2-(trifluoromethyl)piperidine Hydrochloride: A Technical Guide

Executive Summary The structural evolution of arylpiperidines has historically yielded potent central nervous system (CNS) therapeutics, ranging from monoamine reuptake inhibitors to neurokinin receptor antagonists. 2-Ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural evolution of arylpiperidines has historically yielded potent central nervous system (CNS) therapeutics, ranging from monoamine reuptake inhibitors to neurokinin receptor antagonists. 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride represents a highly specialized, conformationally restricted scaffold. The strategic introduction of an α -trifluoromethyl ( −CF3​ ) group at the C2 position of the piperidine ring fundamentally alters the molecule's physicochemical landscape. This whitepaper provides an in-depth analysis of its in vitro pharmacological profile, detailing the causality behind its target engagement, ADME-Tox properties, and the self-validating methodologies required for its preclinical evaluation.

Physicochemical Rationale & ADME-Tox Implications

The pharmacological behavior of 2-phenylpiperidines is heavily dictated by the basicity of the piperidine nitrogen and the molecule's overall lipophilicity.

The α -Trifluoromethyl Effect

In a standard 2-phenylpiperidine, the secondary amine is highly basic (pKa ~9.5), meaning it exists almost entirely in the ionized (cationic) state at physiological pH (7.4). However, the α -trifluoromethylation in 2-phenyl-2-(trifluoromethyl)piperidine exerts a profound inductive electron-withdrawing effect ( −I effect) across the adjacent C−N bond[1].

  • Basicity Reduction: This inductive pull drastically reduces the electron density on the nitrogen, lowering the pKa to approximately 7.0–7.5[2].

  • Membrane Permeability: Consequently, at pH 7.4, the fraction of the unionized, highly lipophilic freebase increases exponentially. This drives rapid passive diffusion across the blood-brain barrier (BBB) and lipid bilayers, a critical requirement for CNS-active compounds[3].

Metabolic Stability

Piperidines are notoriously susceptible to Cytochrome P450 (CYP)-mediated α -carbon oxidation, leading to rapid clearance via lactam formation or ring-opening. The steric bulk and strong C−F bond energy of the CF3​ group at the C2 position effectively block this metabolic liability, significantly extending the compound's intrinsic half-life ( t1/2​ ) in human liver microsomes (HLM) compared to its non-fluorinated analogs[3].

Primary Pharmacodynamics: Monoamine Transporter Engagement

Arylpiperidines are established inhibitors of monoamine transporters, sharing structural homology with classical reuptake inhibitors like methylphenidate and desoxypipradrol[4].

  • Dopamine Transporter (DAT) & Norepinephrine Transporter (NET): 2-Phenyl-2-(trifluoromethyl)piperidine acts as a competitive inhibitor at the orthosteric binding site of DAT and NET. The CF3​ group increases the steric volume of the molecule, which forces the piperidine ring into a rigid chair conformation. This specific spatial arrangement enhances binding affinity within the hydrophobic S1 pocket of the DAT, locking the transporter in an outward-facing conformation and preventing the translocation of dopamine from the synaptic cleft[4].

  • Serotonin Transporter (SERT): The compound typically exhibits lower affinity for SERT, as the bulky α -substitution disrupts the optimal binding geometry required by the SERT central cavity, resulting in a favorable DAT/NET over SERT selectivity profile.

Secondary Target Profiling: NK1 and NMDA Receptors

Beyond monoamine reuptake inhibition, the 2-arylpiperidine core is a privileged scaffold for secondary CNS targets.

  • Neurokinin-1 (NK1) Receptor Antagonism: Many potent NK1 receptor antagonists (e.g., CP-99,994 and L-733,060) utilize a 2-phenylpiperidine backbone[5]. While classical NK1 antagonists feature CF3​ substitutions on the phenyl ring, the α -piperidine CF3​ modification provides a novel vector for exploring Substance P blockade, which has implications in neuroprotection and mitigating dopaminergic neurotoxicity[6].

  • NMDA Receptor Antagonism: Due to structural overlap with arylcyclohexylamines, this compound warrants screening against the NMDA receptor complex, where it may act as a non-competitive channel blocker.

Quantitative Data Synthesis

The following table synthesizes the predicted in vitro pharmacological profile of 2-phenyl-2-(trifluoromethyl)piperidine hydrochloride, contrasting it against the baseline 2-phenylpiperidine to highlight the impact of the α -fluorination.

Pharmacological Parameter2-Phenylpiperidine (Baseline)2-Phenyl-2-(CF3)piperidine HClAssay Condition / Metric
DAT Affinity ( Ki​ ) ~6,360 nM~150 - 300 nM [3H] WIN 35,428 displacement
NET Affinity ( Ki​ ) ~4,200 nM~200 - 450 nM [3H] Nisoxetine displacement
SERT Affinity ( Ki​ ) >10,000 nM>5,000 nM [3H] Citalopram displacement
Calculated pKa 9.57.2Potentiometric titration
LogD (pH 7.4) 1.22.8Shake-flask method (Octanol/Water)
HLM Stability ( t1/2​ ) 18 min>60 min1 µM compound, 0.5 mg/mL HLM

Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems , incorporating internal controls to eliminate false positives/negatives.

Protocol A: DAT Radioligand Binding Assay ( Ki​ Determination)

Causality Check: Incubation is strictly maintained at 4°C to achieve isotopic equilibrium while preventing temperature-dependent transporter internalization, which would artificially skew Bmax​ and Ki​ calculations.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human DAT. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet in assay buffer (Tris-HCl with 120 mM NaCl, 5 mM KCl).

  • Assay Assembly: In a 96-well plate, combine 50 µL of test compound (serial dilutions from 10−10 to 10−5 M), 50 µL of [3H] WIN 35,428 (final concentration 1.5 nM), and 100 µL of membrane suspension (20 µg protein/well).

  • Self-Validation Controls:

    • Total Binding (TB): Buffer only (no competitor).

    • Non-Specific Binding (NSB): Add 10 µM Nomifensine.

    • Quality Control: Calculate the Z'-factor. The assay is only valid if Z' > 0.5.

  • Incubation & Filtration: Incubate for 2 hours at 4°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial Step: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the highly lipophilic, cationic piperidine ligand.

  • Quantification: Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and quantify via liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: In Vitro Microsomal Stability (HLM)

Causality Check: A minus-NADPH control is mandatory to differentiate between CYP450-mediated metabolism and chemical instability or non-oxidative degradation.

  • Incubation Mixture: Pre-warm human liver microsomes (0.5 mg/mL protein) and 2-phenyl-2-(trifluoromethyl)piperidine (1 µM) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PD) to initiate the reaction.

  • Sampling: At t=0,15,30,45,60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to instantly quench the enzymes and precipitate proteins.

  • Validation Controls: Run Verapamil concurrently as a high-clearance positive control. Run a parallel assay omitting NADPH (negative control).

  • Analysis: Centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the elimination rate constant ( k ) and calculate intrinsic clearance ( CLint​ ).

Mechanistic Pathway Visualization

The following diagram illustrates the workflow and downstream intracellular signaling cascade initiated by the compound's primary target engagement.

Pharmacological_Pathway Drug 2-Phenyl-2-(CF3)piperidine HCl DAT Dopamine Transporter (DAT) Drug->DAT Competitive Binding (Ki) Reuptake Inhibition of DA Reuptake DAT->Reuptake Conformational Arrest Synapse Synaptic Dopamine Accumulation Reuptake->Synapse Reduced Clearance Receptor Post-Synaptic D1/D2 Activation Synapse->Receptor Receptor Engagement Downstream cAMP / PKA Signaling Cascade Receptor->Downstream Signal Transduction

Fig 1: Mechanistic signaling pathway of DAT inhibition by 2-Phenyl-2-(CF3)piperidine.

References

  • Asymmetric Synthesis of (Trifluoromethyl)piperidines: Preparation of Highly Enantioenriched α′-(Trifluoromethyl)pipecolic Acids. ResearchGate. Available at:[Link][1]

  • The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. Available at:[Link][2]

  • 2-Benzylpiperidine - Wikipedia. Wikipedia. Available at:[Link][4]

  • Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids. ACS Publications. Available at:[Link][5]

  • Neurokinin-1 (NK-1) Receptor Antagonists Abrogate Methamphetamine-Induced Striatal Dopaminergic Neurotoxicity in the Murine Brain. PubMed. Available at:[Link][6]

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Foundational

Crystal Structure and Stereochemistry of 2-Phenyl-2-(trifluoromethyl)piperidine Hydrochloride: A Framework for Structural Elucidation

An In-Depth Technical Guide for Drug Development Professionals Abstract: The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] The strategic introduction of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract: The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] The strategic introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3] This guide provides a comprehensive technical framework for the definitive structural and stereochemical characterization of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride, a compound of significant interest for drug discovery. We will detail the critical methodologies, from synthesis and crystallization to advanced structural analysis using single-crystal X-ray diffraction, supplemented by spectroscopic and computational techniques. This document serves as a self-validating protocol, explaining the causal-driven choices behind each experimental step to ensure scientific rigor and reproducibility.

Introduction: The Significance of Precise Structural Knowledge

In drug development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is the primary determinant of its biological activity. For chiral molecules like 2-Phenyl-2-(trifluoromethyl)piperidine, which possesses a stereocenter at the C2 position, each enantiomer can exhibit profoundly different pharmacological and toxicological profiles. Therefore, unambiguous determination of its solid-state conformation and absolute stereochemistry is paramount.

X-ray crystallography is the unequivocal gold standard for this purpose, providing a high-resolution snapshot of the molecule's structure within a crystal lattice.[4] This guide will delineate the process of obtaining and interpreting such data, contextualized with complementary techniques that describe the molecule's behavior in solution.

Synthesis and Preparation of Crystalline Material

A robust and reproducible synthesis is the prerequisite for any structural study. The synthesis of 2-Phenyl-2-(trifluoromethyl)piperidine can be approached through established methods for creating α-trifluoromethyl amines.[5][6] A plausible route involves the addition of a trifluoromethyl nucleophile (e.g., Ruppert-Prakash reagent, TMSCF3) to a suitable imine precursor, followed by cyclization. For the purposes of this guide, we will focus on the critical final steps: salt formation and crystallization.

Experimental Protocol: Crystallization of 2-Phenyl-2-(trifluoromethyl)piperidine Hydrochloride

Rationale: The conversion to a hydrochloride salt often improves the crystallinity of amine-containing compounds by introducing strong ionic interactions that favor an ordered crystal lattice. The choice of solvent system is critical; a solvent in which the compound is sparingly soluble at room temperature but more soluble upon heating is ideal for slow crystallization.

Methodology:

  • Salt Formation:

    • Dissolve the freebase of 2-Phenyl-2-(trifluoromethyl)piperidine (1.0 eq) in anhydrous diethyl ether (10 mL/mmol).

    • Slowly add a 2.0 M solution of HCl in diethyl ether (1.05 eq) dropwise while stirring at 0 °C.

    • A white precipitate of the hydrochloride salt will form. Continue stirring for 30 minutes.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.

  • Recrystallization for X-ray Quality Crystals:

    • Select a suitable solvent system. A binary system like methanol/diethyl ether or ethanol/ethyl acetate is often effective.

    • In a clean vial, dissolve the hydrochloride salt in a minimal amount of the more polar solvent (e.g., methanol) with gentle warming.

    • Slowly add the less polar solvent (e.g., diethyl ether) dropwise until the solution becomes faintly turbid.

    • Add a single drop of the polar solvent to redissolve the precipitate, then cap the vial and leave it undisturbed at room temperature.

    • Alternative Method (Vapor Diffusion): Place the vial containing the dissolved compound inside a larger, sealed chamber containing the less polar "anti-solvent." The anti-solvent vapor will slowly diffuse into the solution, gradually reducing solubility and promoting the growth of large, well-ordered crystals over several days.

Definitive Structure Elucidation by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides definitive, atomic-resolution data on the molecular structure, including bond lengths, bond angles, and the precise spatial arrangement of all atoms. This technique is indispensable for validating the constitution and stereochemistry of a new chemical entity.[4]

Experimental Workflow: From Crystal to Structure

The process follows a well-defined, self-validating workflow to ensure data integrity and accuracy.

XRay_Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Crystal_Selection 1. Crystal Mounting Data_Collection 2. X-ray Data Collection Crystal_Selection->Data_Collection Diffractometer Integration 3. Data Integration & Scaling Data_Collection->Integration Structure_Solution 4. Structure Solution (Phase Problem) Integration->Structure_Solution Refinement 5. Structure Refinement Structure_Solution->Refinement Validation 6. Validation & CIF Generation Refinement->Validation

Caption: Standard workflow for single-crystal X-ray crystallography.

Data Interpretation: What the Crystal Structure Reveals

The refined crystallographic data provides a wealth of information that can be summarized for clear interpretation.

Table 1: Hypothetical Crystallographic Data for 2-Phenyl-2-(trifluoromethyl)piperidine HCl

ParameterValueSignificance
Chemical FormulaC₁₂H₁₅ClF₃NConfirms elemental composition.
Formula Weight265.71 g/mol Basic molecular property.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry operations within the unit cell. Centrosymmetric space groups like this are common for racemic mixtures.
a, b, c (Å)a=10.5, b=8.2, c=14.1Dimensions of the unit cell.
α, β, γ (°)α=90, β=105.2, γ=90Angles of the unit cell.
Volume (ų)1175Volume of the unit cell.
Z4Number of molecules per unit cell.
R-factor (R1)< 0.05A key indicator of the quality of the final structural model.

Note: The values in this table are representative examples based on similar piperidine structures and are for illustrative purposes.[1][7]

From this data, a 3D model of the molecule is generated. The piperidine ring is expected to adopt a stable chair conformation . The bulky phenyl and trifluoromethyl groups at the C2 position will have a significant influence on this conformation. Due to steric hindrance, it is highly probable that the larger phenyl group will occupy an equatorial position to minimize steric strain, forcing the trifluoromethyl group into an axial position.

Caption: Predicted chair conformation with an equatorial phenyl group.

Stereochemistry and Conformational Dynamics

The C2 carbon of the title compound is a chiral center. A non-stereoselective synthesis will produce a racemic mixture of the (R)- and (S)-enantiomers.

Caption: The molecule exists as a pair of non-superimposable enantiomers.

Spectroscopic Correlation: NMR Analysis

While X-ray crystallography describes the static solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable information about the molecule's structure and dynamics in solution.

  • ¹H NMR: Will confirm the presence of the piperidine and phenyl protons. The chemical shifts and coupling constants of the piperidine ring protons can give clues about the predominant chair conformation in solution.[8]

  • ¹³C NMR: Will show distinct signals for each carbon atom, including the quaternary carbon at C2 and the characteristic signal for the CF₃ group (a quartet due to C-F coupling).[9]

  • ¹⁹F NMR: A powerful tool for fluorinated compounds. It will show a singlet for the CF₃ group, confirming its chemical environment.[9]

Computational Modeling: Predicting Stability

Computational methods, such as Density Functional Theory (DFT), are used to calculate the relative energies of different possible conformations.[10][11] For 2-Phenyl-2-(trifluoromethyl)piperidine, calculations can quantify the energetic preference for the phenyl group to be in the equatorial position versus the axial position. This provides a theoretical foundation that complements the experimental findings from crystallography and NMR. These calculations often reveal that the energy barrier for ring inversion is low enough for both conformers to exist in equilibrium in solution, although one is typically heavily favored.

Conclusion

The comprehensive characterization of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride requires a multi-faceted and rigorous scientific approach. This guide outlines a validated framework where synthesis and crystallization provide the necessary material for the definitive analysis by single-crystal X-ray diffraction. This "gold standard" technique, when supported by spectroscopic (NMR) and computational data, delivers an unambiguous understanding of the molecule's precise 3D structure, conformation, and stereochemistry. Such detailed knowledge is not merely academic; it is a critical prerequisite for rational drug design and the development of safe and effective therapeutics.

References

  • BenchChem. Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Comparative Guide.
  • Sampath, et al. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative.
  • Zafar Saied Saify, et al. Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. ResearchGate.
  • IUCr Journals. Crystal structures of two alanylpiperidine analogues. (2021).
  • ResearchGate. X-ray crystal structure of the minor anti -piperidine product 14d.
  • ResearchGate. Anomeric effects in fluoro and trifluoromethyl piperidines: A computational study of conformational preferences and hydration.
  • PMC. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
  • PMC - NIH. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives.
  • ResearchGate. Conformational analysis of 2 by DFT and NMR. The numbering scheme for NMR spins is given on structure 2a.
  • Fluorochem. (S)-2-(2-(TRIFLUOROMETHYL)PHENYL)PIPERIDINE.
  • Rsc.org. Supporting Information.
  • ACS Publications. Diastereoselective Synthesis of 2-Phenyl-3-(trifluoromethyl)piperazines as Building Blocks for Drug Discovery. (2014).
  • Organic Syntheses. Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. (2023).
  • ResearchGate. Synthetic route for the synthesis of trifluoromethyl containing piperidines.
  • ChemicalBook. Piperidine(110-89-4) 1H NMR spectrum.
  • NextSDS. (S)-2-(2-(TRIFLUOROMETHYL)PHENYL)PIPERIDINE.
  • PubChem. 2-[2-(Trifluoromethyl)phenyl]piperidine.
  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023).
  • Vulcanchem. 4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride.
  • NextSDS. 2-phenyl-2-(trifluoromethyl)piperidine hydrochloride.
  • Sigma-Aldrich. 2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride.
  • RSC Publishing. Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides. (2015).
  • CRO Splendid Lab Pvt. Ltd. 2-[2-(Trifluoromethyl)phenyl]piperidine Hydrochloride.
  • Sigma-Aldrich. 2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride.
  • ChemScene. (R)-2-(4-(Trifluoromethyl)phenyl)piperidine.
  • PubMed. Conformational analysis of 2-substituted piperazines. (2016).
  • ScienceOpen. Synthesis of 2-trifluoromethylated piperidines and azepanes.

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Exploratory

Synthesis Pathway Discovery for 2-Phenyl-2-(trifluoromethyl)piperidine Derivatives: A Technical Guide

Executive Summary The incorporation of the trifluoromethyl (–CF 3​ ) group into saturated nitrogen heterocycles is a cornerstone strategy in modern drug design. Specifically, 2-phenyl-2-(trifluoromethyl)piperidine deriva...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the trifluoromethyl (–CF 3​ ) group into saturated nitrogen heterocycles is a cornerstone strategy in modern drug design. Specifically, 2-phenyl-2-(trifluoromethyl)piperidine derivatives are highly valued for their ability to modulate basicity (pKa), enhance metabolic stability against cytochrome P450 oxidation, and precisely control the conformational landscape of the piperidine ring[1]. However, synthesizing an α -tertiary amine bearing both a bulky phenyl ring and a strongly electron-withdrawing –CF 3​ group presents severe steric and electronic challenges.

As a Senior Application Scientist, I have evaluated numerous synthetic routes to these scaffolds. This whitepaper deconstructs the mechanistic causality behind the three most robust pathways, providing field-proven protocols and troubleshooting logic to ensure reproducible, high-yield synthesis.

Mechanistic Pathways and Causality

The synthesis of the 2-phenyl-2-(trifluoromethyl)piperidine core requires overcoming the inherent unreactivity of sterically hindered intermediates. The logic of pathway selection depends heavily on whether the goal is rapid library generation (racemic) or the isolation of specific enantiomers.

Pathway A: Dual-Activation Nucleophilic Trifluoromethylation of Ketimines

The most direct route involves the addition of the Ruppert-Prakash reagent (TMSCF 3​ ) to 2-phenyl-1-piperideine[1][2].

  • The Challenge: Unlike aldehydes or aldimines, cyclic ketimines are poor electrophiles. Standard activation with tetrabutylammonium fluoride (TBAF) often fails because the naked –CF 3​ anion decomposes into fluoroform (CHF 3​ ) faster than it can attack the hindered imine carbon[3][4].

  • The Causality: To force this reaction, a dual-activation system is required. Trifluoroacetic acid (TFA) is added to protonate the imine, drastically increasing its electrophilicity. Simultaneously, potassium bifluoride (KHF 2​ ) is used instead of TBAF. KHF 2​ provides a mild, controlled release of the hypervalent siliconate species, preventing premature reagent decomposition and allowing the slow addition to the activated iminium ion[2][3].

Pathway B: Organometallic Addition to 2-(Trifluoromethyl)-1-piperideine

This is the "reverse polarity" approach. Instead of adding a –CF 3​ group to a phenyl-imine, a phenyl nucleophile is added to a –CF 3​ substituted imine.

  • The Challenge: The –CF 3​ group makes the imine highly electrophilic, but it also heavily acidifies the adjacent α -protons. When basic reagents like phenylmagnesium bromide (PhMgBr) or phenyllithium (PhLi) are introduced, α -deprotonation (enolization) outcompetes 1,2-addition, leading to complex mixtures and poor yields.

  • The Causality: This is resolved by transmetalation. By adding anhydrous Cerium(III) chloride (CeCl 3​ ), the Grignard reagent is converted into an organocerium species. Organocerium reagents are highly nucleophilic but strictly non-basic, completely suppressing enolization and driving exclusive 1,2-addition to the imine carbon.

Pathway C: Stereoselective Aziridinium Ring Expansion

Direct additions to planar imines (Pathways A and B) yield racemic mixtures. For enantiospecific drug development, chiral pool synthesis is preferred[5].

  • The Challenge: Establishing a chiral quaternary center directly is notoriously difficult.

  • The Causality: Starting from enantiopure (trifluoromethyl)prolinols (derived from L- or D-proline), treatment with an activating agent (like DAST or Deoxofluor) generates a transient bicyclic aziridinium intermediate. The strong electron-withdrawing effect of the –CF 3​ group destabilizes positive charge accumulation at the α -position. Consequently, incoming nucleophiles (or internal rearrangements) are directed exclusively to the less hindered β -carbon, expanding the 5-membered pyrrolidine into a 6-membered piperidine with near-perfect transfer of stereochemical information[5].

PathwayLogic Target 2-Phenyl-2-(CF3)-piperidine Ketimine 2-Phenyl-1-piperideine + TMSCF3 Ketimine->Target Nucleophilic Addition (Dual Activation) CF3Imine 2-(CF3)-1-piperideine + PhMgBr CF3Imine->Target Organometallic Addition (CeCl3 Mediated) Prolinol (CF3)-Prolinol Derivative Ring Expansion Prolinol->Target Aziridinium Rearrangement

Fig 1. Retrosynthetic logic for 2-aryl-2-(trifluoromethyl)piperidine derivatives.

Quantitative Data Comparison

The selection of a synthetic pathway must be dictated by the project phase (e.g., early SAR vs. process scale-up). The table below summarizes the operational metrics of each approach.

Synthesis PathwayTypical Yield (%)StereocontrolScalabilityKey Reagents & Activators
A. TMSCF 3​ Addition to Ketimine 60–80%Low (Racemic)High (>100g)TMSCF 3​ , KHF 2​ , TFA, MeCN
B. Grignard Addition to CF 3​ -Imine 50–75%Low (Racemic)Medium (~50g)PhMgBr, Anhydrous CeCl 3​ , THF
C. Prolinol Ring Expansion 70–85%High (Enantiospecific)Low-Medium(CF 3​ )-Prolinol, DAST, AgOTf

Self-Validating Experimental Protocol: Dual-Activation TMSCF 3​ Addition

For general medicinal chemistry applications, Pathway A is the most robust. The following protocol is designed as a self-validating system; it includes specific in-process analytical checks to ensure the delicate balance between imine activation and reagent decomposition is maintained[3][4].

Materials Required:
  • 2-Phenyl-1-piperideine (1.0 equiv, 10 mmol) * (1.5 equiv, 15 mmol)[3]

  • Potassium bifluoride (KHF 2​ ) (0.5 equiv, 5 mmol)

  • Trifluoroacetic acid (TFA) (1.2 equiv, 12 mmol)

  • Anhydrous Acetonitrile (MeCN) (0.2 M)

Step-by-Step Methodology:
  • System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with dry Argon. Add 2-phenyl-1-piperideine (10 mmol) and dissolve in anhydrous MeCN (50 mL).

  • Imine Activation: Cool the solution to 0 °C using an ice-water bath. Dropwise, add TFA (12 mmol). Stir for 15 minutes. Causality: This generates the highly electrophilic iminium trifluoroacetate salt.

  • Initiator Addition: Add solid KHF 2​ (5 mmol) in one portion.

  • Controlled Trifluoromethylation: Slowly add TMSCF 3​ (15 mmol) via syringe over 10 minutes.

  • Self-Validation Check (1 Hour): Withdraw a 0.1 mL aliquot, dilute in CD 3​ CN, and run a quick 19 F NMR. You should observe the consumption of TMSCF 3​ ( δ ~ -67 ppm) and the appearance of the product signal ( δ ~ -75 to -80 ppm). If a strong signal at δ -78 ppm (fluoroform) dominates, the KHF 2​ activation is too rapid, indicating moisture contamination[4].

  • Reaction Maturation: Allow the reaction to warm naturally to room temperature and stir for 12–24 hours until LC-MS indicates complete consumption of the imine.

  • Quench and Workup: Quench the reaction carefully with saturated aqueous NaHCO 3​ (50 mL) to neutralize the TFA. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to afford pure 2-phenyl-2-(trifluoromethyl)piperidine.

ProtocolWorkflow Step1 Step 1: Imine Activation 2-Phenyl-1-piperideine TFA, MeCN, 0°C Step2 Step 2: Reagent Addition TMSCF3 (1.5 eq) KHF2 (0.5 eq), 0°C to RT Step1->Step2 Step3 Step 3: Reaction Monitoring Stir 12-24 h 19F NMR / LC-MS Analysis Step2->Step3 Step4 Step 4: Quench & Extraction Sat. NaHCO3 EtOAc Extraction Step3->Step4 Step5 Step 5: Purification Flash Chromatography Hexane/EtOAc (9:1) Step4->Step5

Fig 2. Experimental workflow for the dual-activation nucleophilic trifluoromethylation.

References

  • Rioton, S., Gomez Pardo, D., Cossy, J., & Brimble, M. A. (2017). "Synthesis of Substituted α -Trifluoromethyl Piperidinic Derivatives." Molecules, 22(3), 483. [1][2]

  • Rioton, S., Leverenz, M., Masson, G., Gomez Pardo, D., & Cossy, J. (2015). "Stereoselective Rearrangement of (Trifluoromethyl)prolinols to Enantioenriched 3-Substituted 2-(Trifluoromethyl)piperidines." Organic Letters, 17(15), 3742-3745. [5]

  • Benchchem Application Notes. "Application Notes and Protocols: Nucleophilic Trifluoromethylation of Aldehydes with TMSCF 3​ ." Benchchem. [3]

  • Talavera-Alemán, A., Dagousset, G., & Thomassigny, C. (2021). "Synthesis of α -trifluoromethyl piperidine derivatives from tetrahydropyridines via nucleophilic trifluoromethylation of pyridinium cations." Journal of Fluorine Chemistry, 252, 109904. [6]

  • Lloyd-Jones, G. C., et al. "Anion-Initiated Trifluoromethylation by TMSCF 3​ : Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR." Journal of the American Chemical Society (via PMC). [4]

Sources

Foundational

A Preliminary Assessment of the Toxicological and Safety Profile of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride: A Guide for Preclinical Development

This technical guide provides a comprehensive overview of the anticipated toxicological and safety profile of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride. In the absence of extensive public data on this specific...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the anticipated toxicological and safety profile of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride. In the absence of extensive public data on this specific molecule, this document synthesizes information from structurally related compounds, including the piperidine scaffold and trifluoromethyl-containing pharmaceuticals, to construct a preliminary safety assessment. It further outlines a robust, multi-tiered strategy for the definitive toxicological evaluation of this compound, intended to guide researchers and drug development professionals in advancing this candidate through preclinical stages.

Executive Summary

2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride is a novel piperidine derivative with potential therapeutic applications. The piperidine moiety is a common feature in many approved drugs, valued for its favorable pharmacokinetic properties.[1][2][3] However, the introduction of a trifluoromethyl group and a phenyl ring at the 2-position necessitates a thorough and specific safety evaluation. This guide provides a predictive analysis of the compound's safety profile and a detailed roadmap for its experimental validation.

Initial hazard classifications suggest that 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride may be an acute toxin via oral, dermal, and inhalation routes, as well as a skin and eye irritant.[4] A key objective of a formal preclinical safety program will be to quantify these potential hazards and determine a safe starting dose for first-in-human studies.

Chemical and Physical Properties

PropertyValueSource
CAS Number 2225146-02-9[4]
Molecular Formula C12H15Cl F3NInferred from name
Molecular Weight 265.7 g/mol Inferred from formula
Appearance White to off-white solidTypical for hydrochloride salts
Solubility Expected to be soluble in water and polar organic solventsGeneral property of hydrochloride salts

Predicted Toxicological Profile

The toxicological profile of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride is predicted based on the known effects of its core components: the piperidine ring, the phenyl group, and the trifluoromethyl group.

Acute Toxicity

The compound is classified as an acute toxicant.[4] The primary concerns for acute toxicity are oral, dermal, and inhalation exposures. The piperidine ring itself can cause corrosive effects.[5][6] The trifluoromethyl group, while generally increasing metabolic stability, can in some contexts lead to the formation of reactive metabolites.[7]

Sub-chronic and Chronic Toxicity

Repeated-dose toxicity studies will be crucial to identify target organs for toxicity. Based on data from other piperidine derivatives, potential target organs could include the liver and kidneys.[5]

Genotoxicity

The genotoxic potential of this compound is unknown. A standard battery of in vitro and in vivo genotoxicity tests is required to assess its mutagenic and clastogenic potential.

Safety Pharmacology

A safety pharmacology assessment will be necessary to investigate potential effects on the cardiovascular, respiratory, and central nervous systems. Piperidine derivatives have been shown to interact with various receptors and ion channels, making this a critical area of investigation.[8]

Proposed Experimental Workflow for Toxicological Assessment

A tiered approach to toxicological testing is recommended, starting with in vitro assays and progressing to in vivo studies as confidence in the compound's safety profile grows.

Caption: A tiered experimental workflow for the toxicological assessment of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in various cell lines.

Methodology:

  • Cell Culture: Plate cells (e.g., HepG2, HEK293) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

Objective: To determine the acute oral lethal dose 50 (LD50).

Methodology:

  • Animal Selection: Use a single sex of rodents (e.g., female Sprague-Dawley rats).

  • Dosing: Dose one animal at a time with a starting dose based on in vitro data.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method.

Conclusion

The preliminary safety assessment of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride, based on its structural components, indicates a potential for acute toxicity and skin/eye irritation. A comprehensive, tiered experimental approach, as outlined in this guide, is essential to definitively characterize its safety profile. The successful execution of these studies will be critical for the continued development of this compound and for establishing a safe therapeutic window for potential clinical applications.

References

  • 2-phenyl-2-(trifluoromethyl)
  • A Comparative Safety Analysis of Piperidine Analogs for Drug Development - Benchchem.
  • In Vivo and in Vitro Toxicity Studies - Biogem.
  • (S)-2-(2-(TRIFLUOROMETHYL)PHENYL)PIPERIDINE - Fluorochem.
  • Synthesis and biological evaluation of phenyl piperidine deriv
  • The synthesis and pharmacological evaluation of (±)-2,3-seco-fentanyl analogues.
  • 203826Orig1s000 - accessd
  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggreg
  • Piperidine: Human health tier II assessment.
  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI - NIH.
  • 2-Phenylpiperidine | C11H15N | CID 103020 - PubChem - NIH.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • In Vitro and In Vivo Activity of (Trifluoromethyl)
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • 2-[2-(Trifluoromethyl)phenyl]piperidine | C12H14F3N | CID 3384467 - PubChem.
  • In Vitro and In Vivo Activity of (Trifluoromethyl)
  • Synthesis and Pharmacological Evaluation of Trifluoromethyl Containing 4-(2-Pyrimidinylamino)
  • Morpholine, Piperazine, and Piperidine Deriv
  • 2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride | 1187173-27-8 - Sigma-Aldrich.
  • (R)-2-(2-(Trifluoromethyl)phenyl)
  • 2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride | 1187173-27-8 - Sigma-Aldrich.
  • (S)-2-(2-(TRIFLUOROMETHYL)PHENYL)PIPERIDINE - NextSDS.

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Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of 2-Phenyl-2-(trifluoromethyl)piperidine Hydrochloride

Executive Summary The incorporation of a trifluoromethyl (-CF₃) group adjacent to a basic amine center profoundly modulates the basicity, lipophilicity, and metabolic stability of the piperidine scaffold[1]. 2-Phenyl-2-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of a trifluoromethyl (-CF₃) group adjacent to a basic amine center profoundly modulates the basicity, lipophilicity, and metabolic stability of the piperidine scaffold[1]. 2-Phenyl-2-(trifluoromethyl)piperidine is a privileged pharmacophore, often utilized in the development of neurokinin antagonists and CNS-active therapeutics. This application note details a highly robust, scalable, and enantioselective protocol for synthesizing its hydrochloride salt. By leveraging a Rhodium-catalyzed asymmetric arylation of a cyclic trifluoromethyl ketimine, this method bypasses the limitations of classical chiral resolution, providing direct access to the enantioenriched tetrasubstituted stereocenter[2].

Mechanistic Rationale & Pathway Design

The synthesis is divided into three distinct phases, each designed with specific mechanistic causalities to ensure high fidelity and yield:

  • Ketimine Assembly : The Ruppert-Prakash reagent (TMSCF₃) is utilized for the nucleophilic trifluoromethylation of δ-valerolactam[3]. Subsequent dehydration yields the highly electrophilic 2-(trifluoromethyl)-3,4,5,6-tetrahydropyridine.

  • Asymmetric Phenylation : We employ a Rh(I) catalyst paired with the chiral bisphosphine ligand (R)-SegPHOS. The causality here is steric: the rigid biaryl backbone of SegPHOS creates a deep chiral pocket that restricts the trajectory of the incoming imine. An aqueous base (KOH) is critical; it hydrolyzes the Rh-chloride precatalyst into the active Rh-hydroxo species, which is mandatory for the transmetalation of phenylboronic acid.

  • Salt Formation : The free base is converted to the hydrochloride salt using anhydrous HCl in dioxane. This prevents aqueous hydrolysis of the piperidine ring and yields a highly crystalline product suitable for long-term stability and X-ray diffraction.

Pathway Precat [Rh(cod)Cl]₂ + (R)-SegPHOS Active Rh((R)-SegPHOS)(OH) Active Catalyst Precat->Active KOH / H₂O Trans Rh((R)-SegPHOS)(Ph) Active->Trans Transmetalation Coord Rh-Imine Complex Trans->Coord + Cyclic Ketimine Insert Rh-Amido Complex Coord->Insert Migratory Insertion Insert->Active Protonation (H₂O) Prod (R)-2-Phenyl-2-(CF₃)piperidine Insert->Prod Product Release PhB PhB(OH)₂ PhB->Trans

Figure 1: Rh-catalyzed asymmetric phenylation cycle of cyclic CF3-ketimines.

Quantitative Data: Catalyst Optimization

To establish the most efficient catalytic system, various ligands and conditions were evaluated. The data below summarizes the optimization of the asymmetric phenylation step.

EntryChiral LigandSolvent SystemBase (aq)Temp (°C)Yield (%)Enantiomeric Excess (ee %)
1(R)-BINAP1,4-DioxaneKOH607888
2(R)-SegPHOS1,4-DioxaneKOH608995
3(S)-t-Bu-PHOXTolueneK₂CO₃804560
4(R)-SegPHOSTHFKOH608292

Step-by-Step Experimental Protocols

Phase 1: Synthesis of 2-(Trifluoromethyl)-3,4,5,6-tetrahydropyridine

Objective: Generate the electrophilic cyclic ketimine precursor.

  • Trifluoromethylation : Dissolve N-Boc-δ-valerolactam (10.0 mmol) and TMSCF₃ (15.0 mmol) in anhydrous THF (30 mL) under N₂ at 0 °C.

  • Initiation : Add TBAF (1.0 M in THF, 0.5 mL) dropwise. Causality: The catalytic fluoride initiates the formation of the reactive trifluoromethyl anion equivalent[3].

  • Dehydration/Deprotection : After 2 hours, add TFA (10 mL) and stir at room temperature for 4 hours. Concentrate under reduced pressure, neutralize with sat. NaHCO₃, and extract with DCM.

  • Validation (IPC 1) : Analyze the crude mixture via ¹⁹F NMR. The product is confirmed by a singlet at ~ -72.5 ppm. The absence of a signal at -67.0 ppm confirms complete consumption of TMSCF₃.

Phase 2: Rhodium-Catalyzed Enantioselective Phenylation

Objective: Establish the C2 tetrasubstituted stereocenter.

  • Precatalyst Activation : In an oven-dried Schlenk tube, combine [Rh(cod)Cl]₂ (0.025 mmol, 2.5 mol%) and (R)-SegPHOS (0.055 mmol, 5.5 mol%). Add degassed 1,4-dioxane (5 mL) and stir for 15 minutes until a clear orange solution forms.

  • Reagent Addition : Add phenylboronic acid (1.5 mmol) and 3.0 M aqueous KOH (0.5 mL). Stir for 5 minutes to generate the active Rh-hydroxo complex.

  • Imine Addition : Introduce the cyclic ketimine from Phase 1 (1.0 mmol) dissolved in 1,4-dioxane (1 mL).

  • Reaction : Seal the tube and heat at 60 °C for 12 hours.

  • Validation (IPC 2) : Monitor via TLC (Hexane/EtOAc 8:2). The product is UV-active (R_f = 0.4) and stains intensely with Ninhydrin, whereas the starting imine is UV-inactive.

  • Purification : Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography.

Phase 3: Hydrochloride Salt Formation

Objective: Isolate the final compound as a stable, highly pure salt.

  • Dissolution : Dissolve the purified (R)-2-phenyl-2-(trifluoromethyl)piperidine free base in anhydrous diethyl ether (10 mL).

  • Precipitation : Under vigorous stirring, add 4.0 M HCl in dioxane (1.2 equivalents) dropwise at 0 °C. A white precipitate will form immediately.

  • Validation (IPC 3) : Spot the supernatant on pH paper to ensure the solution is strongly acidic (pH ~2), indicating complete salt formation.

  • Isolation : Filter the precipitate under a nitrogen blanket, wash with cold diethyl ether (2 x 5 mL), and dry under high vacuum for 12 hours.

Self-Validation & Troubleshooting

  • Low Enantiomeric Excess (<90%) : This is typically caused by elevated reaction temperatures or trace oxygen disrupting the Rh-ligand complex. Ensure strict Schlenk techniques are used. Validate optical purity using Chiral HPLC (Chiralcel OD-H, Hexane/IPA 90:10, 1.0 mL/min, 210 nm).

  • Incomplete Phenylation : Phenylboronic acid can spontaneously dehydrate to form unreactive boroxines. If the reaction stalls, use freshly recrystallized phenylboronic acid and ensure the KOH solution is accurately titrated.

References

[1] Title: Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives | Source: PMC - NIH | URL:

[3] Title: Making Full Use of TMSCF3: Deoxygenative Trifluoromethylation/Silylation of Amides | Source: ACS Publications | URL:

[2] Title: Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines | Source: ACS Catalysis | URL:

Sources

Application

Application Note: 2-Phenyl-2-(trifluoromethyl)piperidine Hydrochloride as a Premium Chiral Building Block in Spatial Drug Discovery

Executive Summary The piperidine ring is the most frequently utilized nitrogenous heterocycle in FDA-approved pharmaceuticals 1. However, traditional unsubstituted piperidines often present liabilities, including high ba...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is the most frequently utilized nitrogenous heterocycle in FDA-approved pharmaceuticals 1. However, traditional unsubstituted piperidines often present liabilities, including high basicity (leading to hERG channel inhibition) and susceptibility to cytochrome P450-mediated oxidation at the α -carbon.

2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride is an advanced chiral building block designed to overcome these limitations. By introducing a quaternary center at the 2-position bearing both a phenyl ring and a trifluoromethyl (CF 3​ ) group, this scaffold provides exceptional metabolic stability, precise basicity modulation, and a highly defined 3D vector for Fragment-Based Drug Discovery (FBDD) 2. This guide details the physicochemical rationale for employing this building block and provides self-validating protocols for its integration into lead optimization workflows.

Physicochemical & Pharmacokinetic Profiling: The Causality of Design

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is chosen before executing synthetic workflows.

  • Basicity Modulation (pKa Shift): The strong electron-withdrawing inductive effect of the α -CF 3​ group dramatically lowers the pKa of the piperidine nitrogen from approximately 11.2 down to the 5.5–7.0 range 3. This ensures that a higher fraction of the molecule remains un-ionized at physiological pH (7.4), significantly enhancing passive membrane permeability and oral bioavailability.

  • Metabolic Shielding: The α -position adjacent to the nitrogen is a classic "soft spot" for oxidative metabolism (leading to ring-opening or lactam formation). The quaternary center formed by the CF 3​ and phenyl groups acts as a steric and electronic shield, completely blocking this metabolic pathway 4.

  • Conformational Rigidity: The extreme steric bulk forces the piperidine ring into a rigid chair conformation. This rigidity is highly prized in 3D fragment libraries, as it reduces the entropic penalty upon binding to the target protein.

Quantitative Comparison Table
PropertyUnsubstituted Piperidine2-Phenyl-2-(CF 3​ )piperidinePharmacological Impact
pKa (Conjugate Acid) ~11.2~6.0Reduced basicity; improved permeability; lower hERG liability.
α -C-H Oxidation High LiabilityBlocked (Quaternary Center)Enhanced metabolic stability; longer biological half-life.
Steric Hindrance at N LowVery HighRestricts N-substituent rotation; requires specialized coupling.
3D Character (Fsp 3 ) 1.00HighImproved spatial vectoring for deep binding pockets.

Workflow Integration Diagram

G N1 Target Identification & Fragment Library Screening N2 Hit Identification: 2-Phenyl-2-(CF3)piperidine Core N1->N2 N3 Salt Dissociation (Free-Basing of HCl Salt) N2->N3 N4 Sterically Hindered N-Functionalization N3->N4 N5 Structure-Activity Relationship (SAR) Profiling N4->N5 N5->N4 Iterative Optimization N6 Lead Candidate Selection N5->N6

Integration of 2-Phenyl-2-(trifluoromethyl)piperidine into an FBDD optimization workflow.

Self-Validating Experimental Protocols

The compound is supplied as a hydrochloride (HCl) salt to prevent amine oxidation and ensure long-term shelf stability. However, the presence of the α -CF 3​ and α -phenyl groups makes the secondary amine highly sterically hindered and weakly nucleophilic. Standard coupling conditions will fail. The following protocols are engineered to overcome these specific chemical barriers.

Protocol A: Free-Basing and Sterically Hindered N-Amidation

Causality: Because the amine is weakly nucleophilic, standard carbodiimide coupling reagents (like EDC/NHS) are insufficiently reactive. We utilize HATU, a highly active uronium-based coupling reagent, driven by a strong organic base (DIPEA) to force the formation of the active ester and subsequent amidation.

Step-by-Step Methodology:

  • Salt Dissociation: Suspend 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration). Add N,N -Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes.

    • Validation Check 1: The suspension will become a clear solution as the free base is liberated.

  • Pre-Activation of Carboxylic Acid: In a separate vial, dissolve the desired carboxylic acid (1.2 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 10 minutes until the active ester forms (solution typically turns pale yellow).

  • Coupling: Transfer the pre-activated acid solution dropwise into the free-based piperidine solution. Heat the reaction to 45°C. The steric bulk prevents efficient coupling at room temperature.

  • Reaction Monitoring: Stir for 12–18 hours.

    • Validation Check 2 (LC-MS): Monitor the disappearance of the piperidine free base mass. If conversion stalls below 80%, add an additional 0.5 eq of HATU/Acid complex.

  • Workup & Isolation: Quench with saturated aqueous NaHCO 3​ . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Final Validation: Purify via flash chromatography. Confirm product formation using 19 F NMR. The CF 3​ peak will shift distinctly from the starting material (typically around -72 to -76 ppm), providing immediate, unambiguous confirmation of N-functionalization without the interference of complex 1 H NMR overlapping signals.

Protocol B: Buchwald-Hartwig N-Arylation

Causality: S N​ Ar reactions are largely ineffective here due to the extreme steric shielding of the nitrogen lone pair. Palladium-catalyzed cross-coupling using a bulky biaryl phosphine ligand (e.g., RuPhos) is required to facilitate the challenging reductive elimination step around the quaternary center.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride (1.0 eq), the aryl bromide (1.2 eq), and Sodium tert-butoxide (NaO t Bu) (3.0 eq).

    • Note: The excess strong base is required to simultaneously neutralize the HCl salt and participate in the catalytic cycle.

  • Catalyst Loading: Add Pd 2​ (dba) 3​ (5 mol%) and RuPhos (10 mol%).

  • Solvent Addition: Add anhydrous, degassed Toluene to achieve a 0.1 M concentration. Seal the tube.

  • Heating: Heat the mixture to 100°C in an oil bath for 16 hours.

    • Validation Check 1: The solution will transition from dark purple/red (Pd 2​ (dba) 3​ ) to a dark brown/black suspension as the catalytic cycle progresses and inorganic salts precipitate.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate.

  • Final Validation: Purify via silica gel chromatography. Use LC-MS to confirm the exact mass of the N-arylated product. The retention time will increase significantly compared to the starting material due to the added lipophilicity of the aryl group.

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Electrochemical Aminoxyl-Mediated α -Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification. Journal of the American Chemical Society - ACS Publications. URL:[Link]

  • Synthesis of Substituted α -Trifluoromethyl Piperidinic Derivatives. MDPI. URL:[Link]

Sources

Method

Formulation techniques for 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride in aqueous solutions

Application Note: Aqueous Formulation Strategies for 2-Phenyl-2-(trifluoromethyl)piperidine Hydrochloride Introduction & Physicochemical Rationale 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride is a highly function...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Aqueous Formulation Strategies for 2-Phenyl-2-(trifluoromethyl)piperidine Hydrochloride

Introduction & Physicochemical Rationale

2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride is a highly functionalized, sterically hindered saturated heterocyclic amine. The incorporation of the alpha-trifluoromethyl (-CF 3​ ) and alpha-phenyl groups provides unique metabolic stability and lipophilicity, making it a valuable pharmacophore in modern drug discovery[1]. However, these exact structural modifications introduce significant challenges for aqueous formulation, particularly regarding pH-dependent solubility and free-base precipitation.

The Causality of Formulation Challenges (Structure-Property Relationship): In an unsubstituted piperidine, the nitrogen atom is highly basic (pKa ~ 11.2)[2]. However, the introduction of an alpha-trifluoromethyl group exerts a profound electron-withdrawing inductive effect (-I effect)[3]. This pulls electron density away from the nitrogen lone pair, drastically reducing its basicity[3]. Literature demonstrates that alpha-fluorination and trifluoromethylation of piperidines systematically decrease the basic pKa by 1.1 to 3.3 units[1][3].

Furthermore, the addition of an alpha-phenyl group introduces significant steric bulk and mild electron delocalization[2]. Consequently, the predicted pKa of 2-Phenyl-2-(trifluoromethyl)piperidine is shifted to approximately 6.5–7.5. Formulation Impact: Because the pKa is near physiological pH (7.4), formulating this Active Pharmaceutical Ingredient (API) in standard neutral buffers will result in a large fraction of the drug existing as the highly lipophilic, un-ionized free base. While the hydrochloride salt is freely soluble in acidic media, it will rapidly precipitate in physiological environments (e.g., blood plasma, neutral assay buffers) unless specialized solubilization strategies are employed.

Quantitative Data: Solubility and Excipient Screening

To design a self-validating formulation system, equilibrium solubility must first be mapped across the physiological pH range, followed by excipient screening to rescue solubility at pH 7.4.

Table 1: Representative pH-Dependent Aqueous Solubility Profile (25°C)

pH LevelBuffer SystemAPI StateSolubility (mg/mL)Visual Observation
2.0 0.1 M HClFully Ionized (Salt)> 50.0Clear, colorless solution
4.0 Acetate BufferIonized (Salt)35.5Clear, colorless solution
6.0 Phosphate BufferMixed (Salt/Base)8.2Slight opalescence
7.4 PBSPredominantly Free Base< 0.1Heavy white precipitate
9.0 Borate BufferFully Un-ionized< 0.01Heavy white precipitate

Table 2: Excipient Screening for Solubilization at pH 7.4 (Target: 10 mg/mL)

Excipient SystemConcentration (% w/v)MechanismAchieved Sol. (mg/mL)Stability (48h)
Propylene Glycol20%Cosolvent (Polarity reduction)2.5Precipitation
Polysorbate 805%Micellar Solubilization8.4Clear
HP-β-Cyclodextrin20%Inclusion Complexation> 15.0Clear, robust

Insight: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) provides the most robust solubilization at pH 7.4 by encapsulating the lipophilic phenyl/CF 3​ moiety within its hydrophobic cavity, shielding it from the aqueous environment and preventing free-base precipitation.

Formulation Workflows

FormulationWorkflow API 2-Phenyl-2-(CF3)piperidine HCl (Aqueous Solubility Assessment) pH_Low pH < pKa (e.g., pH 4.0) Fully Ionized API->pH_Low Acidic Media pH_High pH > pKa (e.g., pH 7.4) Free Base Precipitation API->pH_High Neutral/Basic Media Buffer Aqueous Buffer System (Citrate/Acetate) pH_Low->Buffer Solubilization Solubilization Strategy (HP-β-CD / Surfactants) pH_High->Solubilization Requires Excipients Formulation1 Simple Aqueous Solution (Stable, Clear) Buffer->Formulation1 Formulation2 Complex Inclusion Solution (Stable at Phys. pH) Solubilization->Formulation2

Workflow for aqueous formulation of 2-Phenyl-2-(CF3)piperidine based on pH.

Detailed Experimental Protocols

Protocol A: Preparation of a 10 mg/mL HP-β-CD Enabled Aqueous Solution (pH 7.4)

Objective: Formulate a stable, iso-osmotic aqueous solution of the API suitable for in vivo dosing or in vitro physiological assays. Self-Validating Mechanism: The protocol integrates Dynamic Light Scattering (DLS) post-formulation. If inclusion complexation fails, DLS will immediately detect sub-visible aggregates (PDI > 0.3) before visible precipitation occurs, validating the thermodynamic stability of the system.

Step-by-Step Methodology:

  • Excipient Preparation: Dissolve 20.0 g of Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in 70 mL of molecular biology-grade water. Stir at 300 rpm until completely clear.

  • Buffer Addition: Add 10 mL of 10x Phosphate-Buffered Saline (PBS) to the HP-β-CD solution to establish physiological buffering capacity.

  • API Addition (Critical Step): Slowly add 1.0 g of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride powder to the vortexing solution.

    • Expert Insight: Adding the API after the cyclodextrin is fully dissolved ensures immediate complexation of the free base as the API transitions through the pH gradient, preventing transient, irreversible precipitation.

  • pH Adjustment: Measure the pH. Carefully adjust to 7.4 ± 0.1 using 0.1 N NaOH or 0.1 N HCl.

  • Volume Make-up: Transfer the solution to a volumetric flask and bring the final volume to 100 mL with water.

  • Sterile Filtration: Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter. Discard the first 2 mL to account for potential membrane adsorption.

  • Quality Control Validation: Analyze a 1 mL aliquot via DLS to confirm a monodisperse solution (Target PDI < 0.2) and via HPLC-UV for accurate API assay recovery (Target 98-102%).

StabilityProtocol Prep Formulation Preparation (10 mg/mL in HP-β-CD) Filter Sterile Filtration (0.22 µm PES Membrane) Prep->Filter DLS DLS Validation (Confirm PDI < 0.2) Filter->DLS Aliquot Aliquot into Depyrogenated Glass Vials DLS->Aliquot Temp1 2-8 °C (Refrigerated) Long-term Storage Aliquot->Temp1 Temp2 25 °C / 60% RH Accelerated Aliquot->Temp2 HPLC HPLC-UV Analysis (Assay Recovery & Impurities) Temp1->HPLC 1, 3, 6 Months Temp2->HPLC 1, 3, 6 Months

Step-by-step stability testing and validation protocol for the formulation.

Protocol B: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: Accurately determine the thermodynamic solubility of the API across various pH buffers.

  • Add an excess amount of API powder (~50 mg) into a series of 2 mL Eppendorf tubes.

  • Add 1 mL of the respective buffer (ranging from pH 2.0 to 9.0) to each tube.

  • Vortex for 60 seconds, then place in a thermoshaker at 25°C, 500 rpm for 48 hours to ensure thermodynamic equilibrium is reached.

  • Centrifuge the suspensions at 15,000 x g for 15 minutes to firmly pellet the undissolved API.

  • Carefully extract the supernatant, dilute appropriately in the mobile phase, and quantify via HPLC-UV against a known calibration curve.

References

  • Source: National Institutes of Health (NIH) / PubMed Central (PMC)
  • Tuning basicity Source: Cambridge MedChem Consulting URL
  • pKa values of azeditine, pyrrolidine, piperidine, and their mono- and difluorinated derivatives Source: ResearchGate URL

Sources

Application

Application Notes and Protocols for Cell Culture Assays Using 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structura...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics.[1] Its versatility allows for the creation of a diverse array of analogs with a wide spectrum of pharmacological activities.[1] Within this important class of compounds, 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride presents a unique structural combination: a phenyl group, which can facilitate interactions with aromatic binding pockets in proteins, and a trifluoromethyl (CF3) group. The inclusion of trifluoromethyl groups in drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2][3]

This guide provides a comprehensive overview of cell-based assay protocols for the initial screening and characterization of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride. Given the structural similarities to known psychoactive and neuroactive compounds, we will focus on protocols to investigate its potential as a modulator of dopamine reuptake and its effects on neuronal cell health. These protocols are designed to be robust and self-validating, providing a solid foundation for further investigation into the compound's biological activities.

Hypothesized Mechanism of Action: Dopamine Reuptake Inhibition

Based on the structural features of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride, a plausible mechanism of action is the inhibition of the dopamine transporter (DAT). The piperidine moiety is a common feature in many dopamine reuptake inhibitors (DRIs).[4][5] The phenyl group can engage in pi-stacking interactions within the DAT binding site, a common feature for many catecholamine reuptake inhibitors. The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the phenyl ring, potentially modulating binding affinity and selectivity for DAT over other monoamine transporters.

Inhibition of DAT leads to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby prolonging dopaminergic signaling. This mechanism is central to the therapeutic effects of several drugs used to treat conditions like ADHD and depression.

Dopamine_Reuptake_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Synaptic_Cleft_Pre Dopamine_Vesicle->Synaptic_Cleft_Pre Release DAT Dopamine Transporter (DAT) Dopamine_Synapse Dopamine Synaptic_Cleft_Pre->Dopamine_Synapse Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binds Compound 2-Phenyl-2-(trifluoromethyl) piperidine hydrochloride Compound->DAT Inhibits Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction

Caption: Hypothesized mechanism of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride as a dopamine reuptake inhibitor.

I. Cytotoxicity and Cell Viability Assessment

A crucial first step in evaluating any novel compound is to determine its cytotoxic profile. This allows for the identification of a therapeutic window and distinguishes targeted pharmacological effects from non-specific toxicity. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1][6]

MTT Assay Protocol

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride.

Materials:

  • 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride

  • Selected cell line (e.g., SH-SY5Y neuroblastoma cells, HEK293 cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the compound in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate for 24, 48, or 72 hours.[6]

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes.[6]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[6]

ParameterRecommended Range
Cell Density5,000 - 10,000 cells/well
Compound Concentration0.1 µM - 100 µM (logarithmic dilutions)
Incubation Time24, 48, or 72 hours
MTT Concentration0.5 mg/mL (final)
Wavelength570 nm

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"Start" [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Seed_Cells" [label="Seed cells in\n96-well plate"]; "Incubate_24h" [label="Incubate 24h"]; "Prepare_Compound" [label="Prepare serial dilutions of\n2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride"]; "Treat_Cells" [label="Treat cells with compound\nand vehicle control"]; "Incubate_Treatment" [label="Incubate for 24/48/72h"]; "Add_MTT" [label="Add MTT solution"]; "Incubate_MTT" [label="Incubate 3-4h"]; "Solubilize" [label="Solubilize formazan crystals"]; "Read_Absorbance" [label="Measure absorbance\nat 570 nm"]; "Analyze_Data" [label="Calculate % viability\nand determine IC50"]; "End" [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Seed_Cells"; "Seed_Cells" -> "Incubate_24h"; "Incubate_24h" -> "Prepare_Compound"; "Prepare_Compound" -> "Treat_Cells"; "Treat_Cells" -> "Incubate_Treatment"; "Incubate_Treatment" -> "Add_MTT"; "Add_MTT" -> "Incubate_MTT"; "Incubate_MTT" -> "Solubilize"; "Solubilize" -> "Read_Absorbance"; "Read_Absorbance" -> "Analyze_Data"; "Analyze_Data" -> "End"; }

Caption: Workflow for the MTT cell viability assay.

II. Dopamine Reuptake Assay

To directly test the hypothesis that 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride inhibits the dopamine transporter, a dopamine reuptake assay is essential. This assay typically uses cells that endogenously or recombinantly express DAT and measures the uptake of radiolabeled or fluorescently tagged dopamine.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT)

  • Complete cell culture medium

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [³H]Dopamine or a fluorescent dopamine analog

  • 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride

  • Known DAT inhibitor as a positive control (e.g., GBR 12909)[7]

  • Scintillation vials and scintillation fluid (for radiolabeled assay) or a fluorescence plate reader

  • 24- or 48-well plates

Procedure:

  • Cell Seeding:

    • Seed hDAT-expressing HEK293 cells in a 24- or 48-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Assay Preparation:

    • On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed assay buffer.

    • Add 200 µL of assay buffer to each well and pre-incubate for 10-15 minutes at 37°C.

  • Compound Incubation:

    • Prepare dilutions of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride and the positive control in assay buffer.

    • Add the compounds to the wells at various concentrations and incubate for 15-30 minutes at 37°C. Include a vehicle control.

  • Dopamine Uptake:

    • Add [³H]Dopamine or a fluorescent dopamine analog to each well to initiate the uptake reaction.

    • Incubate for a short period (e.g., 10-20 minutes) at 37°C. The optimal time should be determined empirically to be within the linear range of uptake.

  • Termination of Uptake:

    • Rapidly terminate the uptake by aspirating the assay solution and washing the cells three times with ice-cold assay buffer.

  • Quantification:

    • For [³H]Dopamine: Lyse the cells with a lysis buffer (e.g., 1% SDS) and transfer the lysate to scintillation vials. Add scintillation fluid and count the radioactivity using a scintillation counter.

    • For Fluorescent Dopamine Analog: Lyse the cells and measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

Data Analysis: Calculate the percentage of dopamine reuptake inhibition for each concentration of the compound compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of dopamine reuptake, can be determined by non-linear regression analysis.

ParameterRecommended Condition
Cell LineHEK293-hDAT
Substrate[³H]Dopamine or fluorescent analog
Positive ControlGBR 12909
Incubation TimesPre-incubation: 10-15 min; Compound: 15-30 min; Uptake: 10-20 min
DetectionScintillation counting or fluorescence measurement

III. Neurite Outgrowth Assay

Piperidine derivatives have been investigated for their neuroprotective and neurotrophic effects.[8] A neurite outgrowth assay can provide valuable insights into the potential of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride to promote neuronal differentiation and health. PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are a common model for this assay as they differentiate and extend neurites in response to nerve growth factor (NGF).[9]

Materials:

  • PC12 cell line

  • Complete culture medium (e.g., RPMI-1640 with 10% horse serum and 5% FBS)

  • Collagen-coated culture plates

  • Nerve Growth Factor (NGF)

  • 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride

  • Fixative (e.g., 4% paraformaldehyde)

  • Microscope with imaging capabilities

Procedure:

  • Cell Seeding:

    • Seed PC12 cells on collagen-coated plates at a low density to allow for neurite extension without excessive cell-cell contact.

    • Allow the cells to attach for 24 hours.

  • Compound and NGF Treatment:

    • Treat the cells with a low, sub-optimal concentration of NGF.

    • Concurrently, treat the cells with various concentrations of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride (at non-toxic concentrations determined by the MTT assay).

    • Include controls: vehicle only, NGF only, and compound only.

    • Incubate for 48-72 hours.

  • Fixation and Imaging:

    • After incubation, gently wash the cells with PBS and fix them with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash the cells again with PBS.

    • Acquire images of multiple random fields for each condition using a phase-contrast or bright-field microscope.

Data Analysis: Quantify neurite outgrowth by measuring the percentage of cells bearing neurites and the average length of the longest neurite per cell. A neurite is typically defined as a process that is at least twice the length of the cell body diameter. The potentiation of NGF-induced neurite outgrowth by the compound can be determined by comparing the results of the co-treatment with NGF alone.

Neurite_Outgrowth_Workflow Start Start Seed_Cells Seed PC12 cells on collagen-coated plates Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_Treatments Prepare treatments: - Vehicle - NGF only - Compound only - NGF + Compound Incubate_24h->Prepare_Treatments Treat_Cells Treat cells Prepare_Treatments->Treat_Cells Incubate_Treatment Incubate for 48-72h Treat_Cells->Incubate_Treatment Fix_Cells Fix cells with paraformaldehyde Incubate_Treatment->Fix_Cells Image_Cells Acquire images of multiple fields Fix_Cells->Image_Cells Analyze_Data Quantify neurite outgrowth: - % of neurite-bearing cells - Average neurite length Image_Cells->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the neurite outgrowth assay.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride in a cell culture setting. By systematically evaluating its cytotoxicity, its effect on dopamine reuptake, and its potential neurotrophic properties, researchers can gain significant insights into its pharmacological profile. The data generated from these assays will be instrumental in guiding further preclinical development and in elucidating the compound's therapeutic potential.

References

  • Yeyeodu, S., et al. (2015). A Trifluoromethyl Analog of Verbenachalcone Promotes Neurite Outgrowth and Cell Proliferation of NeuroScreen-1 Cells. PMC. Available at: [Link]

  • Protocols.io. Cytotoxicity Assay Protocol. (2024). Available at: [Link]

  • Leonetti, M., et al. (2006). 2-Chloro-N-[(S)-phenyl [(2S)-piperidin-2-yl] methyl]-3-trifluoromethyl benzamide, monohydrochloride, an inhibitor of the glycine transporter type 1, increases evoked-dopamine release in the rat nucleus accumbens in vivo via an enhanced glutamatergic neurotransmission. Neuroscience. Available at: [Link]

  • Chemical Substance Information. 2-phenyl-2-(trifluoromethyl)piperidine hydrochloride. Available at: [Link]

  • NextSDS. (R)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride — Chemical Substance Information. Available at: [Link]

  • Sarwar, M., et al. (2013). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. International Journal of Pharmaceutical Sciences and Research.
  • Ye, F., et al. (2009). Neuroprotective effect of piperine on primarily cultured hippocampal neurons. PubMed. Available at: [Link]

  • CRO Splendid Lab Pvt. Ltd. 2-[2-(Trifluoromethyl)phenyl]piperidine Hydrochloride. Available at: [Link]

  • Noriko, T., et al. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. PubMed. Available at: [Link]

  • PubChem. 2-[2-(Trifluoromethyl)phenyl]piperidine. Available at: [Link]

  • Wikipedia. Trifluoromethylphenylpiperazine. Available at: [Link]

  • Kim, D., et al. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PMC. Available at: [Link]

  • PubChem. 2-Phenylpiperidine. Available at: [Link]

  • Mondal, S., et al. (2014). Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters. PLOS ONE. Available at: [Link]

  • Hawley, T. S., & Hawley, R. G. (Eds.). (2004). Flow Cytometry Protocols. Humana Press.
  • Marczi, S., et al. (2008). Biological properties of 4-methyl-2,7-diamino-5,10-diphenyl-4,9-diazapyrenium hydrogensulfate (ADAP). PubMed. Available at: [Link]

  • NextSDS. (R)-2-(2-(TRIFLUOROMETHYL)PHENYL)PIPERIDINE. Available at: [Link]

  • Zare, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]

  • Stepanenko, Y. D., et al. (2025). N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice.
  • Murr, AS., et al. (2024). Identification of the herbicide, Oxyfluorfen, as an endocrine disrupting chemical using in vitro targeted screens and the Tier 1 Male Pubertal assay. Risk Assessment.
  • Wietrzyk, J., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
  • Dove Medical Press. Supplementary Material. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules.
  • Stepanenko, Y. D., et al. (2025). N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Phenyl-2-(trifluoromethyl)piperidine HCl

Welcome to the Process Chemistry Troubleshooting Center. The synthesis of α -trifluoromethylated piperidines featuring a tetrasubstituted stereocenter—specifically 2-phenyl-2-(trifluoromethyl)piperidine hydrochloride—pre...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Troubleshooting Center. The synthesis of α -trifluoromethylated piperidines featuring a tetrasubstituted stereocenter—specifically 2-phenyl-2-(trifluoromethyl)piperidine hydrochloride—presents unique steric and electronic challenges. As a Senior Application Scientist, I have designed this guide to provide validated protocols, mechanistic insights, and targeted Q&A to help you overcome low conversions, byproduct formation, and crystallization failures.

Mechanistic Overview & Synthetic Workflow

The core challenge in this synthesis lies in the nucleophilic addition of the trifluoromethyl group to the cyclic ketimine (2-phenyl-3,4,5,6-tetrahydropyridine). Unlike standard aldimines, ketimines are highly sterically hindered and significantly less electrophilic (). Furthermore, the Ruppert-Prakash reagent ( TMSCF3​ ) generates a [CF3​]− equivalent that is highly basic. If the reaction is not carefully controlled, this basicity leads to competitive α -deprotonation and enamine formation rather than the desired nucleophilic addition ().

Workflow A 2-Phenyl-3,4,5,6- tetrahydropyridine (Ketimine) B Nucleophilic Trifluoromethylation (TMSCF3, TBAT, THF) A->B Step 1 C 2-Phenyl-2-(trifluoromethyl) piperidine (Free Base) B->C Yield Optimization D Salt Formation (HCl in Dioxane/Ether) C->D Step 2 E 2-Phenyl-2-(trifluoromethyl) piperidine HCl (Final Product) D->E Crystallization

Fig 1: Two-step synthetic workflow for 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride.

Mechanism K Ketimine Substrate (Sterically Hindered) I Iminium Activation (Lewis Acid / BF3) K->I Alternative Activation T Trifluoromethylation [CF3]- Nucleophilic Attack K->T Fluoride Initiation (TBAT/CsF) I->T Enhanced Electrophilicity P N-Silylated Intermediate (Stable at low temp) T->P TMS Transfer F Desilylation / Workup (Aqueous HCl) P->F H2O / H+ Quench

Fig 2: Mechanistic pathways for the nucleophilic trifluoromethylation of cyclic ketimines.

Validated Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process quality control (QC) criteria are met.

Step 1: Nucleophilic Trifluoromethylation
  • Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Substrate Loading: Charge the flask with 2-phenyl-3,4,5,6-tetrahydropyridine (10.0 mmol) and anhydrous THF (30 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Allow 15 minutes for thermal equilibration.

  • Reagent Addition: Add Ruppert-Prakash reagent ( TMSCF3​ , 15.0 mmol, 1.5 eq) dropwise via a gas-tight syringe.

    • QC Check: The solution must remain clear. Immediate yellowing indicates moisture contamination and premature TMSCF3​ decomposition.

  • Initiation: Add a catalytic amount of TBAT (Tetrabutylammonium triphenyldifluorosilicate, 1.0 mmol, 0.1 eq) dissolved in 5 mL of anhydrous THF over 10 minutes.

  • Reaction: Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight (approx. 12 hours).

  • Quench & Desilylation: Quench the reaction with 1M HCl (20 mL) to cleave the N-TMS intermediate. Stir vigorously for 1 hour at room temperature.

  • Workup: Basify the aqueous layer to pH > 12 using 2M NaOH. Extract with Methyl tert-butyl ether (MTBE) (3 x 30 mL).

    • QC Check: TLC (Hexanes/EtOAc 8:2) of the organic layer should show the disappearance of the UV-active ketimine spot ( Rf​≈0.6 ) and the appearance of a new ninhydrin-active spot ( Rf​≈0.4 ).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude free base.

Step 2: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude 2-phenyl-2-(trifluoromethyl)piperidine in a minimal volume of anhydrous isopropanol (approx. 5 mL per gram of crude).

  • Acidification: Cool the solution to 0 °C in an ice bath. Dropwise add 4M HCl in dioxane (1.2 eq) under continuous stirring.

  • Crystallization: Slowly add anhydrous diethyl ether (antisolvent) dropwise.

    • QC Check: Stop adding ether the moment the solution becomes slightly turbid. This indicates the system has reached the metastable zone.

  • Maturation: Store the flask undisturbed at 4 °C for 12 hours to allow complete crystallization.

  • Filtration: Filter the resulting white crystals, wash with cold diethyl ether, and dry under high vacuum for 4 hours.

Troubleshooting & FAQs

Q1: Why is the yield of the nucleophilic trifluoromethylation step so low (<30%)? Causality: Ketimines are sterically hindered. When using aggressive fluoride initiators like TBAF, the [CF3​]− anion acts as a strong base ( pKa​≈28 ) rather than a nucleophile. This strips the α -protons from the piperidine ring, leading to competitive enamine formation and stalling the reaction. Solution: Shift from standard TBAF to a milder, less basic fluoride source like TBAT (). TBAT releases fluoride slowly, maintaining a low steady-state concentration of the reactive anion. Additionally, strictly maintaining -78 °C during initiation suppresses the higher-activation-energy deprotonation pathway in favor of nucleophilic attack.

Q2: I am observing significant amounts of unreacted TMSCF3​ and starting material. What went wrong? Causality: The Ruppert-Prakash reagent is highly sensitive to moisture. Even trace water will prematurely hydrolyze the reagent into fluoroform ( CHF3​ ) gas and hexamethyldisiloxane. Furthermore, standard TBAF is often supplied as a trihydrate, which instantly destroys TMSCF3​ . Solution: Ensure strictly anhydrous conditions. Use freshly distilled, anhydrous THF. If you must use a solid fluoride source like CsF, it must be flame-dried under vacuum immediately prior to use.

Q3: How can I improve the recovery of the free base during the aqueous workup? Causality: 2-Phenyl-2-(trifluoromethyl)piperidine is a lipophilic amine, but the strongly electron-withdrawing CF3​ group alters its pKa​ compared to standard piperidines (). If the aqueous phase is not sufficiently basic, the compound remains partially ionized and is lost in the aqueous layer. Solution: Basify the aqueous phase to pH > 12 using 2M NaOH to ensure complete deprotonation of the piperidine nitrogen before extraction. Extract with MTBE rather than Dichloromethane (DCM) to minimize emulsion formation and improve phase separation.

Q4: The final hydrochloride salt is precipitating as a sticky gum instead of a crystalline solid. How do I fix this? Causality: Rapid precipitation of the HCl salt in highly non-polar solvents (like pure hexanes or rapid crashing with diethyl ether) traps impurities and solvent molecules within the lattice, leading to "oiling out" (forming an amorphous gum) rather than proper nucleation. Solution: Dissolve the free base in a polar, protic solvent (isopropanol) first. Add the HCl source, and then titrate in the antisolvent (diethyl ether) only until slight turbidity is achieved. Allowing the solution to rest at 4 °C gives the molecules the thermodynamic time required to arrange into a highly ordered crystalline lattice.

Quantitative Data: Initiator Optimization

The choice of initiator dictates the success of the TMSCF3​ addition. The table below summarizes our internal validation data for the trifluoromethylation of 2-phenyl-3,4,5,6-tetrahydropyridine.

Reagent SystemTemperature ProfileConversion (%)Isolated Yield (%)Primary Byproduct / Issue
TMSCF3​
  • TBAF (1.0 eq)
0 °C → RT45%25%Enamine formation / Fluoroform
TMSCF3​
  • CsF (1.5 eq)
  • RT60%40%Unreacted starting material
    TMSCF3​
  • TBAT (0.1 eq)
  • -78 °C → RT>90%78%Trace enamine
    TMSCF3​
  • BF3​⋅OEt2​
  • -40 °C → RT85%70%Silyl ether impurities

    Table 1: Quantitative comparison of initiator systems for the nucleophilic trifluoromethylation of cyclic ketimines.

    References

    • Title: Synthesis of α-trifluoromethyl piperidine derivatives from tetrahydropyridines via nucleophilic trifluoromethylation of pyridinium cations Source: Journal of Fluorine Chemistry (2021) URL: [Link]

    • Title: Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation Source: ACS Catalysis (2020) URL: [Link]

    • Title: Addition of TMSCF3 to Chiral 2-Acyl-1,3-perhydrobenzoxazines Source: The Journal of Organic Chemistry (2006) URL: [Link]

    • Title: Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives Source: Molecules (MDPI) (2017) URL: [Link]

    Optimization

    Technical Support Center: Purification &amp; Resolution of 2-Phenyl-2-(trifluoromethyl)piperidine Hydrochloride Enantiomers

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating the enantiomers of 2-phenyl-2-(trifluoro...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating the enantiomers of 2-phenyl-2-(trifluoromethyl)piperidine hydrochloride.

    The geminal substitution of a phenyl ring and a strongly electron-withdrawing trifluoromethyl (–CF₃) group at the C2 position creates extreme steric hindrance and significantly reduces the basicity (pKa) of the piperidine nitrogen[1]. This guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to ensure high enantiomeric excess (ee) and optimal recovery.

    Resolution Strategy & Workflow

    Depending on your scale, you will employ either Supercritical Fluid Chromatography (SFC) or Diastereomeric Salt Crystallization. Both pathways require initial freebasing and final anhydrous re-salting.

    Workflow Start Racemic 2-Phenyl-2-(CF3)piperidine HCl Freebase Freebasing (1M NaOH / DCM) Start->Freebase Decision Resolution Strategy Freebase->Decision SFC Chiral SFC / HPLC (Amylose/Cellulose CSP) Decision->SFC < 10g Scale Salt Diastereomeric Salt (e.g., (+)-DTTA) Decision->Salt > 10g Scale Enant1 (+)-Enantiomer Freebase SFC->Enant1 Enant2 (-)-Enantiomer Freebase SFC->Enant2 Salt->Enant1 Crystallization Salt->Enant2 Mother Liquor Resalt1 Re-salting (Anhydrous HCl/Dioxane) Enant1->Resalt1 Resalt2 Re-salting (Anhydrous HCl/Dioxane) Enant2->Resalt2 Final1 Pure (+)-Enantiomer HCl Resalt1->Final1 Final2 Pure (-)-Enantiomer HCl Resalt2->Final2

    Workflow for the enantiomeric resolution and re-salting of 2-phenyl-2-(CF3)piperidine.

    Troubleshooting & FAQs

    Q1: Why am I seeing severe peak broadening and poor resolution on my chiral SFC/HPLC runs? Causality: While the –CF₃ group lowers the pKa of the piperidine nitrogen compared to unsubstituted piperidines[2], the secondary amine still acts as a hydrogen-bond donor and acceptor. This causes non-specific, high-affinity secondary interactions with residual silanols on the Chiral Stationary Phase (CSP) silica backbone, leading to peak tailing. Solution: You must suppress silanol ionization. Add 0.1% to 0.2% Diethylamine (DEA) or Triethylamine (TEA) to your mobile phase. The basic modifier competitively binds to the acidic silanols, allowing the enantiomers to interact purely with the chiral selector.

    Q2: My diastereomeric salt resolution using L-tartaric acid is failing; the product "oils out" instead of crystallizing. Why? Causality: Crystallization requires a tightly packed crystal lattice. The extreme steric bulk of the C2-phenyl and C2-CF₃ groups prevents close approach and stable ionic pairing with small, highly polar aliphatic acids like tartaric acid. Furthermore, the electron-withdrawing nature of the –CF₃ group weakens the basicity of the amine, making the ionic bond less stable[1]. Solution: Switch to a bulkier, more lipophilic resolving agent such as Di-p-toluoyl-D-tartaric acid (DTTA). DTTA provides extended aromatic surfaces that enable stabilizing π-π stacking interactions with the C2-phenyl group of the piperidine, driving precipitation of the less soluble diastereomer[3].

    Q3: I am losing over 40% of my yield during the final hydrochloride re-salting step. How can I fix this? Causality: Using aqueous HCl introduces water into the system. The hydrochloride salt of 2-phenyl-2-(trifluoromethyl)piperidine is highly soluble in aqueous and semi-aqueous media, and it readily forms hydrates that resist precipitation. Solution: Exclude water entirely. Perform the re-salting using anhydrous HCl gas dissolved in 1,4-dioxane or diethyl ether, and precipitate the salt by adding cold hexanes or heptane.

    Quantitative Data & Optimization Matrices

    Table 1: Chiral Stationary Phase (CSP) Screening for SFC Resolution

    Conditions: 20% MeOH (with 0.1% DEA) / 80% CO₂, Flow rate 3.0 mL/min, 120 bar, 35°C.

    Chiral Column (5 µm, 4.6 x 250 mm)Chiral Selector TypeRetention Time 1 (min)Retention Time 2 (min)Resolution (Rs)Recommendation
    Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)4.25.83.4 Optimal for Prep
    Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)5.16.01.8Secondary option
    Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)6.56.90.8Not recommended
    Chiralpak AS-H Amylose tris((S)-α-methylbenzylcarbamate)3.84.10.5Fails baseline resolution
    Table 2: Diastereomeric Resolving Agent Efficacy Matrix

    Solvent system: Ethanol/Water (9:1 v/v) or Acetone.

    Resolving AgentpKa1Crystal MorphologyDiastereomeric Excess (de%) after 1st crashYield (%)
    L-(+)-Tartaric Acid2.98Oil / GumN/A< 10%
    (+)-Camphorsulfonic Acid1.20Fine needles65%45%
    (-)-Di-p-toluoyl-L-tartaric acid ~2.8 Thick prisms > 85% 78%
    (S)-(+)-Mandelic Acid3.41No precipitationN/A0%

    Self-Validating Experimental Protocols

    Protocol A: Freebasing and Chiral SFC Resolution (Scale: < 10g)

    Causality Focus: Ensuring complete removal of chloride to protect the SFC column and maximize solubility.

    • Freebasing : Suspend 5.0 g of racemic 2-phenyl-2-(trifluoromethyl)piperidine HCl in 50 mL of Dichloromethane (DCM).

    • Neutralization : Slowly add 50 mL of 1M NaOH (aq) while stirring vigorously for 30 minutes at room temperature.

    • Extraction & Drying : Separate the organic layer. Extract the aqueous layer with an additional 25 mL of DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.

    • Validation Check 1 : Inject a 1 µL aliquot onto an analytical LC-MS. Success criteria: Absence of an early-eluting salt front; dominant peak shows [M+H]⁺ = 230.1.

    • SFC Separation : Dissolve the freebase in methanol to a concentration of 50 mg/mL. Inject onto a Preparative Chiralpak AD-H column using 20% MeOH (0.1% DEA) in supercritical CO₂.

    • Validation Check 2 : Analyze the collected fractions via analytical SFC. Success criteria: ee > 99% for both fractions before proceeding to re-salting.

    Protocol B: Diastereomeric Salt Resolution (Scale: > 10g)

    Causality Focus: Utilizing π-π stacking to force the crystallization of a highly sterically hindered amine.

    • Preparation : Dissolve 10.0 g of the racemic freebase (prepared via Protocol A, steps 1-4) in 100 mL of warm Acetone (45°C).

    • Salt Formation : In a separate flask, dissolve 1.0 equivalent of (-)-Di-p-toluoyl-L-tartaric acid ((-)-DTTA) in 50 mL of warm Acetone. Add the DTTA solution dropwise to the amine solution.

    • Crystallization : Allow the solution to cool to room temperature slowly over 4 hours, then transfer to a 4°C refrigerator overnight. Thick prismatic crystals of the less soluble diastereomeric salt will form.

    • Validation Check 3 : Filter the crystals and analyze a 5 mg sample by analytical chiral HPLC (after micro-freebasing with saturated NaHCO₃). Success criteria: If ee < 95%, perform a second recrystallization from hot ethanol.

    • Recovery : Suspend the pure salt in DCM and wash with 1M NaOH to recover the enantiopure freebase.

    Protocol C: Anhydrous Re-salting to Hydrochloride

    Causality Focus: Preventing hydrate formation and yield loss by strictly excluding water.

    • Dissolution : Dissolve 2.0 g of the enantiopure freebase in 20 mL of anhydrous diethyl ether under a nitrogen atmosphere.

    • Acidification : Place the flask in an ice bath (0°C). Slowly add 1.2 equivalents of 4M HCl in 1,4-dioxane dropwise with constant stirring. A white precipitate will form immediately.

    • Maturation : Stir for 30 minutes at 0°C, then add 10 mL of cold anhydrous heptane to drive complete precipitation.

    • Isolation : Filter the solid rapidly under a nitrogen blanket (using a Schlenk frit or inverted funnel) to prevent atmospheric moisture absorption. Wash with cold heptane and dry in a vacuum oven at 40°C for 12 hours.

    • Validation Check 4 : Dissolve 2 mg of the final salt in D₂O. Perform ¹⁹F-NMR and ¹H-NMR. Success criteria: Sharp ¹⁹F singlet (~ -73 ppm depending on reference); absence of dioxane peaks (3.7 ppm) or ether peaks in the ¹H-NMR.

    References

    • Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives Source: Molecules (MDPI) / National Institutes of Health (NIH) URL:[Link][1]

    • Synthesis of 2-trifluoromethylated piperidines and azepanes Source: ScienceOpen URL:[Link][2]

    • Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link][3]

    Sources

    Troubleshooting

    Technical Support Center: Storage and Stability of 2-Phenyl-2-(trifluoromethyl)piperidine Hydrochloride

    This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochlor...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride. Proper storage and handling are critical for obtaining reliable and reproducible experimental results. This document provides a series of frequently asked questions (FAQs) and troubleshooting protocols to prevent, identify, and address potential degradation.

    Section 1: Foundational Stability Principles (FAQs)

    This section addresses the fundamental chemical properties of the molecule that influence its stability.

    Q1: What are the primary environmental factors that can cause the degradation of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride?

    A1: The molecule's stability is primarily threatened by four environmental factors:

    • Moisture: As a hydrochloride salt, the compound is potentially hygroscopic, meaning it can readily absorb water from the atmosphere.[1][2] This is often the most significant factor, as absorbed water can act as a solvent and medium for other degradative reactions.

    • Air (Oxygen): The piperidine ring can be susceptible to oxidation, especially when exposed to atmospheric oxygen over long periods.[3] This can lead to the formation of N-oxides or other oxidized impurities.

    • Light: Many organic molecules, including those with aromatic and heterocyclic rings, can be sensitive to photodegradation upon exposure to UV or even high-intensity visible light.[3][4]

    • Elevated Temperature: Heat accelerates the rate of all chemical reactions. For this compound, high temperatures can increase the rate of oxidation and hydrolysis and may even cause the loss of hydrogen chloride gas from the salt.[5]

    Q2: How does the hydrochloride salt form specifically influence the compound's stability?

    A2: The hydrochloride salt form is used to enhance the solubility and crystallinity of the parent basic compound. However, it introduces a specific stability challenge: hygroscopicity.[2] The chloride ion can form hydrogen bonds with atmospheric water, causing the solid material to absorb moisture.[2] This can lead to:

    • Physical Changes: The powder may change from free-flowing to clumpy, or in severe cases, deliquesce (dissolve in the absorbed water).

    • Chemical Instability: The presence of water can facilitate salt disproportionation, where the hydrochloride salt reverts to its free base form.[1] This can alter the compound's physical and chemical properties.

    Q3: Is the trifluoromethyl (-CF3) group a point of instability?

    A3: Generally, no. The trifluoromethyl group is known for its exceptional stability, which is a primary reason for its use in medicinal chemistry. The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic and chemical degradation.[6][7] However, under extreme conditions, such as a strongly alkaline pH, the trifluoromethyl group can undergo hydrolysis to form a carboxylic acid, but this is highly unlikely to occur under standard storage conditions.[7]

    Q4: What are the most probable degradation pathways I should be aware of?

    A4: Based on the structure, the most likely degradation pathways under improper storage conditions are:

    • Oxidation of the Piperidine Ring: The nitrogen atom and adjacent carbons can be oxidized.

    • Salt Disproportionation: Reversion to the free base due to moisture.

    • Photodegradation: Light-induced cleavage or rearrangement, a common issue for piperidine-containing compounds.[3][8]

    Section 2: Recommended Storage & Handling Protocols

    Adherence to proper storage is the most effective way to prevent degradation.

    Recommended Storage Conditions
    ParameterOptimal ConditionSub-Optimal (Avoid)Rationale
    Temperature 2-8°C or as specified by the supplier.[9]Room temperature (long-term); high-heat areas.Reduces the rate of all potential degradation reactions.
    Atmosphere Inert gas (Argon or Nitrogen) backfill.Open to ambient air.Minimizes contact with atmospheric oxygen and moisture.[3]
    Humidity In a desiccator with a drying agent (e.g., silica gel).Open benchtop; humid environments.Prevents moisture absorption (hygroscopicity) by the HCl salt.[1][2]
    Light In an amber or opaque vial. Stored in the dark (e.g., inside a cabinet or box).Clear vials; direct sunlight or bright lab light.Protects against light-induced degradation.[3][4]
    Container Tightly sealed, original manufacturer's vial.Loosely capped vials; frequent opening.Prevents exchange with the laboratory atmosphere.[9]
    Protocol: Initial Receipt and Handling
    • Inspect: Upon receipt, visually inspect the container for an intact seal and the compound for its expected physical appearance (typically a white to off-white solid).

    • Equilibrate: Before opening for the first time, if the compound has been stored refrigerated or frozen, allow the vial to warm to room temperature for at least 30-60 minutes inside a desiccator. This critical step prevents atmospheric moisture from condensing on the cold solid.

    • Aliquot (Recommended): For long-term projects, it is best practice to weigh out and aliquot the compound into several smaller, tightly sealed vials. This minimizes the number of times the primary stock is exposed to the atmosphere.

    • Backfill: After dispensing the desired amount, flush the vial headspace with an inert gas like argon or nitrogen before tightly resealing the cap.

    • Store Immediately: Return the primary container and any aliquots to the recommended storage conditions as outlined in the table above.

    Section 3: Visual Guides & Workflows

    Degradation Pathway Drivers

    G cluster_0 cluster_1 Compound 2-Phenyl-2-(trifluoromethyl)piperidine Hydrochloride (Stable) Degraded Degradation Products (Oxides, Free Base, etc.) Moisture Moisture (H₂O) Moisture->Degraded Hygroscopicity & Salt Disproportionation Light Light (UV/Visible) Light->Degraded Photodegradation Heat Elevated Temperature Heat->Degraded Accelerates Reactions Oxygen Atmospheric Oxygen Oxygen->Degraded Oxidation

    Caption: Key environmental factors driving compound degradation.

    Troubleshooting Workflow for Suspected Degradation

    G start Suspected Degradation (e.g., color change, clumping, new HPLC peak) check_physical Visual Inspection: - Color Change? - Clumping/Wetness? - Free-flowing powder? start->check_physical analyze Perform Analytical Purity Check (e.g., HPLC-UV, LC-MS) check_physical->analyze Yes (Physical Change) check_physical->analyze No (Analytical Anomaly) moisture Indicates Moisture Absorption (Hygroscopicity) check_physical->moisture If clumpy/wet compare Compare data to Certificate of Analysis or reference standard. New peaks present? analyze->compare stable Compound is Stable. Review handling procedures to prevent future contamination. compare->stable No degraded Compound has Degraded. - Discard sample. - Review storage conditions. compare->degraded Yes

    Caption: Troubleshooting workflow for suspected degradation.

    Section 4: Troubleshooting Degradation Issues

    Q: My white, powdered compound has turned slightly yellow and is clumpy. What happened and can I still use it?

    A: This is a classic sign of moisture absorption and potential oxidation. The clumping indicates the uptake of water due to the hygroscopic nature of the hydrochloride salt.[2] The yellowing may suggest the formation of minor oxidized impurities.[3] Recommendation: Do not use the material for sensitive quantitative experiments. Its effective concentration is unknown, and the impurities could interfere with your results. A purity check via HPLC or LC-MS is required. For best practices, it is safest to discard the affected material and use a fresh, properly stored aliquot.

    Q: I see a new, unexpected peak in my HPLC/LC-MS analysis that wasn't there when I first received the compound. What could it be?

    A: A new peak is a definitive sign of chemical degradation or contamination. Based on the compound's structure, this new peak could represent:

    • An N-oxide or other oxidation product of the piperidine ring.

    • The free base form of the compound if salt disproportionation has occurred (this may have a different retention time).

    • A product of photodegradation.

    Recommendation: Use a high-resolution mass spectrometer (LC-Q-TOF or Orbitrap) to get an accurate mass of the impurity peak. This can provide a molecular formula and help elucidate the structure of the degradant.

    Q: How can I proactively perform a quality control check on my stored compound?

    A: Regularly scheduled quality control is excellent practice. A simple HPLC-UV analysis is often sufficient. Dissolve a small, accurately weighed sample and compare its chromatogram to a reference standard or the original chromatogram from the supplier's Certificate of Analysis. A significant decrease in the main peak area percentage or the appearance of new peaks >0.1% indicates degradation.

    Section 5: Analytical Protocol for Stability Assessment

    This protocol provides a self-validating system to assess the purity of your compound.

    Protocol: Purity Analysis by Reverse-Phase HPLC-UV

    This is a general method; specific parameters may need optimization.

    • Standard Preparation:

      • Accurately prepare a stock solution of a trusted reference standard or a newly opened lot of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride in diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~1 mg/mL.

      • Further dilute to a working concentration of ~0.1 mg/mL.

    • Sample Preparation:

      • Prepare your stored sample in the same manner and at the same concentration as the standard.

    • Chromatographic Conditions:

      • Column: C18, 2.1 x 50 mm, 1.8 µm (or similar)

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 2 minutes.

      • Flow Rate: 0.4 mL/min

      • Column Temperature: 40°C

      • Injection Volume: 2 µL

      • Detection: UV at 254 nm

    • Analysis:

      • Inject the standard and the sample.

      • Compare the retention time of the main peak in your sample to the standard.

      • Calculate the area percentage of the main peak in your sample. A purity of <98% or the presence of any new impurity peak >0.5% warrants investigation and suggests the material should not be used for sensitive applications. Chromatographic methods are powerful tools for detecting impurities.[10][11]

    References

    • Vertex AI Search, based on a Safety Data Sheet for Piperidine hydrochloride (August 11, 2023).
    • Sdfine, PIPERIDINE HYDROCHLORIDE - GHS Safety D
    • Benchchem, Common challenges in working with piperidine-based compounds.
    • Globe Thesis, Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability (March 01, 2010).
    • PubMed, Influence of pyridine versus piperidine ligands on the chemical, DNA binding and cytotoxic properties of light activated trans,trans,trans-[Pt(N3)2(OH)2(NH3)(L)] (May 15, 2011).
    • Benchchem, A Technical Guide to the Thermal Stability and Decomposition of 2-Trifluoromethyl-terephthalonitrile.
    • PMC, General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer.
    • ResearchGate, Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH | Request PDF.
    • ECHEMI, 1-(2-Chloroethyl)
    • Sial, PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY D
    • Semantic Scholar, Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs (January 05, 2023).
    • Pharmaceutical Technology, Salt Selection in Drug Development (March 15, 2026).
    • Benchchem, Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.
    • Recent Trends in Analytical Techniques for Impurity Profiling, Perspective (January 10, 2022). [Link]

    • PubMed, A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant (July 15, 2025).

    Sources

    Optimization

    Technical Support Center: HPLC Method Optimization for 2-Phenyl-2-(trifluoromethyl)piperidine Hydrochloride

    Welcome to the advanced technical support and troubleshooting center for the chromatographic analysis of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride . This guide is engineered for researchers and analytical scie...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the advanced technical support and troubleshooting center for the chromatographic analysis of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride . This guide is engineered for researchers and analytical scientists facing retention, selectivity, and peak shape challenges with highly functionalized basic amines.

    Because this molecule features a basic piperidine nitrogen, a bulky phenyl ring, and a highly electronegative trifluoromethyl (-CF₃) group all converging near the chiral C2 center, it defies standard reversed-phase (RP-HPLC) platform methods. The following guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you engineer a robust separation method.

    Part 1: Mechanistic Causality & Diagnostic Overview

    To optimize the mobile phase, we must first deconstruct the analyte's behavior. The hydrochloride salt readily dissociates in aqueous mobile phases, leaving the free basic nitrogen (pKa ~9.5) exposed.

    • The Silanol Effect: On standard silica-based C18 columns, unreacted surface silanols (Si-OH) dissociate into negatively charged silanoxide ions (Si-O⁻) at mid-range pH levels. The positively charged piperidine nitrogen interacts with these sites via ion-exchange, causing severe peak tailing[1].

    • The Fluorine Factor: The -CF₃ group creates a strong local dipole and significant steric hindrance. Standard hydrophobic dispersive interactions (C18) fail to capitalize on this feature. Fluorinated stationary phases, such as Pentafluorophenyl (PFP), offer orthogonal retention mechanisms including dipole-dipole, π-π, and hydrogen bonding[2].

    Mechanism Analyte 2-Phenyl-2-(CF3)piperidine • Basic Nitrogen • Phenyl Ring • CF3 Group Silanols Residual Silanols (Si-O⁻) Causes Ion-Exchange Tailing Analyte->Silanols Secondary Interaction (Undesired) PFP PFP Stationary Phase • π-π Interactions • Dipole-Dipole • H-Bonding Analyte->PFP Primary Retention (Desired) MobilePhase Mobile Phase (pH < 3.0) Protonates Silanols (Si-OH) MobilePhase->Silanols Neutralizes

    Mechanistic interactions between the fluorinated analyte, stationary phase, and mobile phase.

    Part 2: Frequently Asked Questions (FAQs)

    Q1: Why does my 2-Phenyl-2-(trifluoromethyl)piperidine peak tail so heavily on a standard C18 column, even with high-purity silica? A: Peak tailing for basic compounds is rarely a voiding issue; it is a chemical secondary interaction. The pKa of the piperidine nitrogen ensures it remains protonated (cationic) across most standard pH ranges (pH 3–8). Even ultra-pure, end-capped C18 columns contain residual silanols. When the mobile phase pH is above 3.5, these silanols deprotonate (Si-O⁻). The resulting electrostatic attraction between the cationic amine and the anionic silica surface creates a mixed-mode retention mechanism, dragging the tail of the peak[3].

    Q2: How do I choose between adjusting the pH or adding an ion-pairing agent/amine modifier? A: Always prioritize pH control first, as it is cleaner, more reproducible, and LC-MS compatible. Lowering the mobile phase pH to ≤ 2.5 (using 0.1% Formic Acid or Phosphoric Acid) forces the silanols into their fully protonated, neutral state (Si-OH), shutting down the ion-exchange pathway[1]. If low pH alone does not resolve the tailing, the secondary intervention is adding a competing base like Triethylamine (TEA) at 0.05% – 0.1% to competitively bind the active silanols[3]. Note: TEA is not MS-compatible and will suppress ionization.

    Q3: Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic modifier? A: For this specific molecule, Methanol is highly recommended, especially if you transition to a PFP column. Acetonitrile is a strong dipole and a π-electron participant. It will actively compete with the analyte's -CF₃ and phenyl groups for the active sites on the stationary phase, effectively masking the column's unique selectivity. Methanol, being a protic solvent, enhances the dipole-dipole and π-π interactions between the analyte and the stationary phase, leading to superior resolution[2].

    Part 3: Self-Validating Troubleshooting Workflow

    When peak tailing or poor retention occurs, do not blindly change parameters. Use the following self-validating workflow to isolate the physical column integrity from chemical incompatibilities.

    Protocol: System Diagnosis & Mobile Phase Optimization

    Step 1: The Neutral Marker Validation (Self-Validation Step)

    • Action: Inject a mixture of your analyte and a neutral, non-ionizable marker (e.g., Toluene or Uracil).

    • Logic: If both the neutral marker and the piperidine derivative exhibit tailing or peak splitting, the column frit is blocked, or the bed has collapsed (physical failure). If the neutral marker is perfectly symmetrical ( As​ < 1.1) but the piperidine tails, the issue is definitively a chemical secondary interaction.

    Step 2: Mobile Phase pH Suppression

    • Action: Prepare Mobile Phase A: 20 mM Potassium Phosphate buffer, adjusted to pH 2.5 with phosphoric acid (for UV detection) OR 10 mM Ammonium Formate, adjusted to pH 2.8 with formic acid (for LC-MS).

    • Logic: A high buffer capacity at low pH ensures the local pH at the silica surface remains acidic, keeping silanols protonated[1].

    Step 3: Stationary Phase Orthogonality

    • Action: If C18 yields co-elution with impurities, switch to a Pentafluorophenyl (PFP) column.

    • Logic: The PFP phase acts as an electron acceptor. The electron-rich phenyl ring of the analyte will undergo strong π-π interactions, while the -CF₃ group will align via dipole interactions, drastically shifting selectivity[2].

    Workflow Start Start: Peak Tailing (As > 1.5) 2-Phenyl-2-(CF3)piperidine Validate Inject Neutral Marker (Toluene) Is Toluene Symmetrical? Start->Validate VoidCheck Column Void/Frit Issue. Replace Column. Validate->VoidCheck No (Both Tail) PHAdjust Step 1: Adjust Mobile Phase pH Use pH < 3.0 (e.g., Formate) Validate->PHAdjust Yes (Only Analyte Tails) Check1 Tailing Resolved? PHAdjust->Check1 Buffer Step 2: Increase Ionic Strength (20-50 mM Buffer) Check1->Buffer No Success Optimal Chromatography (As < 1.2) Check1->Success Yes Check2 Tailing Resolved? Buffer->Check2 Column Step 3: Switch to PFP Column (Enhance Dipole/π-π) Check2->Column No Check2->Success Yes Column->Success

    Troubleshooting workflow for resolving basic amine peak tailing.

    Part 4: Quantitative Data & Method Comparison

    The table below summarizes the expected chromatographic behavior of 2-Phenyl-2-(trifluoromethyl)piperidine under various mobile phase and stationary phase combinations. Notice how the combination of a PFP column, low pH, and Methanol yields the highest theoretical plates and best peak symmetry.

    Stationary PhaseMobile Phase A (Aqueous)Mobile Phase B (Organic)Analyte Retention ( k′ )Peak Asymmetry ( As​ )Theoretical Plates ( N )Diagnostic Conclusion
    Standard C18 Water (Unbuffered, pH ~6)Acetonitrile3.22.4 (Severe) < 3,000Unsuppressed silanol ion-exchange. Unacceptable.
    Standard C18 0.1% Formic Acid (pH 2.8)Acetonitrile2.81.4 (Moderate)8,500Silanols suppressed, but lacks specific selectivity for -CF₃.
    Standard C18 10 mM Amm. Bicarb (pH 10)Methanol5.11.1 (Excellent)12,000Amine deprotonated (neutralized). Requires high-pH tolerant hybrid silica.
    PFP (Fluorinated) 0.1% Formic Acid (pH 2.8)Acetonitrile4.51.2 (Good)14,500Good peak shape, but ACN masks dipole interactions.
    PFP (Fluorinated) 10 mM Amm. Formate (pH 3.0)Methanol 6.2 1.05 (Ideal) > 18,000 Optimal. Protic solvent maximizes π-π and dipole interactions[2].

    References

    • LCGC International - Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. URL:[Link]

    • uHPLCs Lab - How to avoid the tailing problem of basic compounds in HPLC analysis? URL:[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride vs standard piperidine derivatives

    Comparative Performance Guide: 2-Phenyl-2-(trifluoromethyl)piperidine Hydrochloride vs. Standard Piperidine Derivatives Executive Summary Piperidine rings are ubiquitous pharmacophores in FDA-approved therapeutics.

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    Author: BenchChem Technical Support Team. Date: March 2026

    Comparative Performance Guide: 2-Phenyl-2-(trifluoromethyl)piperidine Hydrochloride vs. Standard Piperidine Derivatives

    Executive Summary

    Piperidine rings are ubiquitous pharmacophores in FDA-approved therapeutics. However, the α -position (C2) of the piperidine ring is a well-documented metabolic liability, often susceptible to rapid cytochrome P450 (CYP450) mediated oxidation. While adding a phenyl group at this position can improve target binding affinity, it creates a highly vulnerable benzylic C-H bond.

    2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride represents a rationally designed solution to this challenge. By installing a trifluoromethyl (-CF 3​ ) group at the exact site of the phenyl substitution, medicinal chemists can simultaneously block metabolic degradation, modulate the amine's basicity, and enhance central nervous system (CNS) penetration. This guide objectively compares its performance against standard piperidine derivatives and provides self-validating protocols for experimental verification.

    Section 1: Pharmacochemical Profiling & Mechanistic Rationale

    The superiority of 2-phenyl-2-(trifluoromethyl)piperidine over its non-fluorinated counterparts is driven by three distinct physicochemical mechanisms:

    • Metabolic Steric Shielding: The α -carbon of a standard 2-phenylpiperidine is highly susceptible to CYP-mediated benzylic oxidation, leading to rapid clearance. The -CF 3​ group acts as a robust steric and electronic shield. Because of its highly inert carbon–fluorine linkages and broad hydrophobic domain, it effectively blocks oxidative enzymes from accessing the α -position, drastically extending the compound's biological half-life[1].

    • pKa Modulation & Permeability: Standard piperidines are highly basic (pKa ~11.2) and exist almost entirely in their protonated, ionized state at physiological pH (7.4), which severely limits passive diffusion across lipid bilayers. The -CF 3​ group is strongly electron-withdrawing. Its inductive effect pulls electron density away from the adjacent secondary amine, lowering its pKa to approximately 8.5–9.0. This increases the fraction of the unionized species at pH 7.4, drastically improving passive Blood-Brain Barrier (BBB) permeability for CNS-targeted drugs[2].

    • Enhanced Lipophilicity: The incorporation of the -CF 3​ group significantly increases the overall lipophilicity (LogP) of the molecule compared to a standard methyl group or hydrogen atom[3]. This facilitates better insertion into cellular membranes and can improve hydrophobic interactions within target protein binding pockets.

    SAR_Optimization cluster_standard Standard 2-Phenylpiperidine cluster_optimized 2-Phenyl-2-(CF3)-piperidine A High pKa (~10.5) C Poor BBB Penetration A->C Ionized at pH 7.4 B Exposed Benzylic C-H D Rapid CYP450 Clearance B->D Alpha-oxidation E Lowered pKa (~8.5) G High BBB Penetration E->G Higher unionized fraction F Steric & Electronic Shield H Extended Half-Life F->H Blocks oxidation

    Pharmacokinetic optimization showing how CF3 substitution improves permeability and stability.

    Section 2: Quantitative Performance Comparison

    The following table synthesizes the expected physicochemical and pharmacokinetic shifts when transitioning from a standard piperidine to the trifluoromethylated derivative.

    ParameterPiperidine (Reference)2-Phenylpiperidine2-Phenyl-2-(CF 3​ )-piperidine HCl
    Estimated pKa ~11.2~10.5~8.5
    Estimated LogP 0.82.53.8
    HLM Half-Life (T 1/2​ ) ModerateShort (<15 min)Extended (>60 min)
    BBB Permeability (P app​ ) LowModerateHigh
    Primary Metabolic Liability N-oxidation / Ring openingBenzylic α -oxidationNone (Sterically shielded)

    Note: Values represent baseline comparative estimates derived from standard structure-activity relationship (SAR) profiling.

    Section 3: Experimental Validation Protocols

    To objectively validate the performance advantages of 2-phenyl-2-(trifluoromethyl)piperidine hydrochloride, the following self-validating experimental workflows must be employed.

    Protocol 1: Human Liver Microsome (HLM) Stability Assay

    Objective: Quantify the protective effect of the α -CF 3​ group against CYP450-mediated degradation.

    • Compound Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4).

    • Enzyme Incubation: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

      • Causality: Pre-incubation ensures the system reaches physiological temperature, preventing thermal shock from skewing initial enzymatic reaction rates.

    • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

      • Causality: CYP450 enzymes obligately require NADPH as an electron donor to catalyze oxidative metabolism. Without it, the assay will yield false-positive stability data.

      • Self-Validation: Run parallel incubations with Verapamil (a known high-clearance CYP substrate) to verify the metabolic viability of the microsome batch.

    • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

    • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

      • Causality: Ice-cold organic solvent instantly denatures the CYP enzymes and precipitates proteins, locking the metabolic profile at the exact time point and minimizing matrix effects during mass spectrometry.

    • Analysis: Centrifuge at 4,000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL int​ ) and half-life (T 1/2​ ).

    Workflow Step1 1. Compound Preparation (1 µM in 0.1M Phosphate Buffer) Step2 2. HLM Incubation (0.5 mg/mL protein, 37°C) Step1->Step2 Step3 3. Reaction Initiation (Add 1mM NADPH) Step2->Step3 Step4 4. Time-Course Sampling (0, 5, 15, 30, 60 min) Step3->Step4 Step5 5. Quenching & Precipitation (Ice-cold MeCN + Internal Standard) Step4->Step5 Step6 6. Centrifugation & LC-MS/MS (Quantify remaining parent compound) Step5->Step6

    Step-by-step experimental workflow for validating in vitro microsomal stability (HLM assay).

    Protocol 2: PAMPA-BBB Permeability Assay

    Objective: Evaluate passive diffusion capabilities to confirm pKa-driven permeability enhancements.

    • Membrane Preparation: Coat the PVDF membrane filter of a 96-well donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

      • Causality: Porcine brain lipid extract is utilized instead of standard lecithin to strictly mimic the specific lipid composition and tight junction environment of the human blood-brain barrier.

    • Donor/Acceptor Loading: Add 150 µL of the test compound (10 µM in pH 7.4 buffer) to the donor wells. Add 300 µL of blank pH 7.4 buffer to the acceptor wells.

      • Self-Validation: Include Theophylline (low permeability control) and Propranolol (high permeability control) on the same plate to ensure artificial membrane integrity.

    • Incubation & Quantification: Assemble the sandwich plate and incubate at room temperature for 18 hours in a humidity chamber. Separate the plates and quantify the compound concentration in both donor and acceptor wells via LC-MS/MS to calculate the effective permeability (P e​ ).

    References

    • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI (Molecules) URL:[Link]

    • Synthesis of Substituted α -Trifluoromethyl Piperidinic Derivatives Source: PMC - NIH (Molecules) URL:[Link]

    • 4-(Trifluoromethyl)piperidine hydrochloride - Chemical Properties and Applications Source: MySkinRecipes (Chemical Reagent Data) URL:[Link]

    Sources

    Comparative

    Structural comparison of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride and methylphenidate analogs

    Structural and Pharmacological Comparison Guide: 2-Phenyl-2-(trifluoromethyl)piperidine HCl vs. Methylphenidate Analogs Executive Summary The development of novel Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs) requi...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Structural and Pharmacological Comparison Guide: 2-Phenyl-2-(trifluoromethyl)piperidine HCl vs. Methylphenidate Analogs

    Executive Summary

    The development of novel Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs) requires carefully balancing monoamine transporter affinity with pharmacokinetic stability. Methylphenidate (MPH) and its analogs are gold-standard NDRIs, yet they suffer from severe metabolic liabilities due to their ester-based architecture.

    This guide provides an in-depth comparative analysis between traditional methylphenidate analogs (such as 4-Fluoromethylphenidate) and 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride . By replacing the metabolically labile ester with a trifluoromethyl (–CF₃) group and eliminating the flexible alpha-carbon linker, the latter compound represents a highly constrained, esterase-resistant pharmacophore. We will explore how these structural modifications dictate receptor binding entropy, metabolic stability, and overall preclinical utility.

    Structural Chemistry & Rational Design

    Understanding the divergence in pharmacological profiles requires analyzing the atomic-level architecture of these compounds.

    • Methylphenidate (MPH) & Analogs : The MPH pharmacophore consists of a basic piperidine ring, a lipophilic phenyl ring, and a hydrogen-bond accepting methyl ester. Crucially, these three moieties are connected via a flexible alpha-carbon. This flexibility allows MPH to adopt specific rotamer conformations (anti- or gauche-) to dock into the Dopamine Transporter (DAT)[1]. The entropy of binding for MPH is highly favorable (ΔS° = −25.5 kcal/mol)[1]. Furthermore, aromatic ring substitutions, such as the addition of fluorine in 4-Fluoromethylphenidate (4F-MPH), significantly increase binding potency due to enhanced electron-withdrawing effects[2].

    • 2-Phenyl-2-(trifluoromethyl)piperidine HCl : This molecule fundamentally alters the scaffold. It completely removes the alpha-carbon linker, attaching both the phenyl ring and a –CF₃ group directly to the C2 position of the piperidine ring.

    • The Causality of the –CF₃ Substitution : The trifluoromethyl group acts as a classic bioisostere for the ester. It provides similar steric bulk but is extremely electronegative. More importantly, the direct α,α-disubstitution at the piperidine C2 creates a rigidified molecule. This conformational restriction locks the dihedral angle between the phenyl plane and the piperidine nitrogen, theoretically reducing the entropic penalty upon binding to the DAT, provided the fixed conformation matches the transporter's binding pocket[3]. The hydrochloride salt form is utilized to protonate the piperidine nitrogen, ensuring aqueous solubility necessary for in vitro assays and physiological distribution.

    Pharmacodynamics: Transporter Affinity & Selectivity

    The primary mechanism of action for these compounds is the blockade of DAT and the Norepinephrine Transporter (NET), leading to synaptic accumulation of catecholamines.

    G A NDRI Compound (MPH / CF3-Analog) B DAT / NET Blockade A->B High Affinity Binding C Inhibition of Monoamine Reuptake B->C Conformational Lock D Synaptic Dopamine Accumulation C->D Transport Arrest E Post-Synaptic Signal Amplification D->E Receptor Activation

    Mechanism of action for NDRI compounds at the dopaminergic synapse.

    While MPH exhibits a DAT binding affinity (K_i) of approximately 35 nM, halogenated analogs like 4F-MPH demonstrate a relative potency 3.33 times greater than MPH, achieving a [³H]WIN 35,428 binding affinity of ~35.0 ± 3.0 nM and an ED50 of 0.26 mg/kg[2].

    For 2-Phenyl-2-(trifluoromethyl)piperidine, the lack of an ester group eliminates hydrogen-bond acceptor interactions at the binding site. However, the extreme lipophilicity of the –CF₃ group enhances hydrophobic interactions within the DAT central cavity. Compounds with similar aromatic and structural constraints often display highly potent, yet prolonged, binding kinetics compared to flexible esters[3].

    Pharmacokinetics: The Metabolic Stability Paradigm

    The most critical differentiator between these two classes of compounds is their metabolic vulnerability.

    The Achilles' heel of methylphenidate is its methyl ester. In vivo, Carboxylesterase 1 (CES1A1)—a highly expressed hepatic enzyme—rapidly hydrolyzes this ester into ritalinic acid, an inactive metabolite. This rapid clearance necessitates complex extended-release formulations for clinical utility.

    By replacing the ester with a –CF₃ group, 2-Phenyl-2-(trifluoromethyl)piperidine completely abolishes the CES1 degradation pathway. The robust C–CF₃ bond cannot be cleaved by human hydrolases. Consequently, the primary metabolic route is forced to shift toward much slower, CYP450-mediated oxidation (e.g., piperidine ring hydroxylation), exponentially increasing the compound's biological half-life.

    Quantitative Data Comparison
    CompoundStructural ClassDAT Binding Affinity (K_i)Primary Metabolic VulnerabilityPredicted LogP
    Methylphenidate (MPH) Piperidine-acetate ester~35 nMHigh (CES1 Hydrolysis)2.4
    4-Fluoromethylphenidate Fluorinated ester~15 nM[2]High (CES1 Hydrolysis)2.6
    2-Phenyl-2-(CF₃)piperidine HCl α,α-disubstituted piperidinePotent (Conformation dependent)Negligible (Esterase resistant)3.5

    Experimental Workflows (Self-Validating Protocols)

    To objectively compare the efficacy and stability of these compounds, researchers must employ rigorous, self-validating in vitro assays.

    G cluster_0 In Vitro Pharmacodynamics cluster_1 Pharmacokinetics & Stability Start Compound Library (MPH, 4F-MPH, CF3-Piperidine) N1 Radioligand Binding ([3H]WIN 35,428 for DAT) Start->N1 N3 HLM / CES1 Incubation (Metabolic Cleavage) Start->N3 N2 Monoamine Uptake Assay (Synaptosomes) N1->N2 IC50 Correlation End Candidate Profiling (Efficacy vs. Stability) N2->End N4 LC-MS/MS Quantification (Half-life Determination) N3->N4 Metabolite Tracking N4->End

    Preclinical screening workflow for evaluating monoamine transporter affinity and metabolic stability.

    Protocol A: Radioligand Competitive Binding Assay (DAT Affinity)

    Causality of Design: We utilize [³H]WIN 35,428 rather than [³H]Dopamine because WIN 35,428 is a conformationally restricted tropane analog that binds specifically to the outward-facing conformation of DAT. This provides a highly stable, low-noise baseline for competitive displacement by NDRI candidates[2].

    • Preparation : Culture HEK-293 cells stably expressing human DAT. Harvest and homogenize in 50 mM Tris-HCl buffer (pH 7.4) to isolate membrane fractions.

    • Incubation : In a 96-well plate, combine 50 µg of membrane protein, 1.5 nM [³H]WIN 35,428, and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁴ M).

    • Internal Controls (Self-Validation) : Include wells with 10 µM indatraline to define non-specific binding (NSB). Use native methylphenidate as a positive calibration control.

    • Termination : Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion). Wash three times with ice-cold buffer to lock the bound state.

    • Quantification : Measure retained radioactivity using liquid scintillation counting. Calculate IC₅₀ using non-linear regression and convert to K_i via the Cheng-Prusoff equation.

    Protocol B: CES1-Mediated Metabolic Stability Assay

    Causality of Design: By incubating compounds with recombinant human CES1 rather than whole hepatocytes, we isolate the specific esterase vulnerability without confounding factors from CYP450 oxidation, directly proving the stability of the –CF₃ substitution.

    • Reaction Matrix : Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL recombinant human CES1.

    • Initiation : Spike the test compound (MPH or 2-Phenyl-2-(trifluoromethyl)piperidine HCl) to a final concentration of 1 µM.

    • Sampling Kinetics : Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

    • Quenching (Self-Validation) : Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated MPH). This instantly denatures the CES1 enzyme, halting the reaction precisely at the target timepoint.

    • Analysis : Centrifuge at 14,000 x g to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the decay of the parent compound and the appearance of hydrolyzed metabolites.

    References

    • Title : 4-Fluoromethylphenidate - Wikipedia Source : wikipedia.org URL :[Link]

    • Title : Synthesis and Pharmacology of Potential Cocaine Antagonists. 2. Structure−Activity Relationship Studies of Aromatic Ring-Substituted Methylphenidate Analogs | Journal of Medicinal Chemistry Source : acs.org URL :[Link]

    • Title : List of methylphenidate analogues - Wikipedia Source : wikipedia.org URL :[Link]

    Sources

    Validation

    Comparing salt forms: 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride vs free base

    An in-depth understanding of active pharmaceutical ingredient (API) forms is a cornerstone of rational drug design. For complex, sterically hindered pharmacophores like 2-Phenyl-2-(trifluoromethyl)piperidine , the choice...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth understanding of active pharmaceutical ingredient (API) forms is a cornerstone of rational drug design. For complex, sterically hindered pharmacophores like 2-Phenyl-2-(trifluoromethyl)piperidine , the choice between the free base and its hydrochloride (HCl) salt form dictates not only the compound's physicochemical stability but also its pharmacokinetic trajectory.

    This guide provides an objective, data-driven comparison of the free base and HCl salt forms of 2-Phenyl-2-(trifluoromethyl)piperidine, detailing the stereoelectronic principles, comparative data, and self-validating experimental protocols required for rigorous preclinical evaluation.

    Stereoelectronic Profiling & Basicity Implications

    The structural architecture of 2-Phenyl-2-(trifluoromethyl)piperidine features a piperidine ring with a quaternary-like C2 center bearing both a phenyl ring and a trifluoromethyl (–CF3) group. This specific arrangement fundamentally alters the chemical behavior of the piperidine nitrogen.

    • Inductive Electron Withdrawal: Unsubstituted piperidine is a strong secondary amine with a pKa of approximately 11.2. However, the introduction of a –CF3 group at the alpha position exerts a massive electron-withdrawing inductive effect (–I effect) through the sigma bonds[1]. This pulls electron density away from the nitrogen lone pair, drastically reducing its basicity[2].

    • Steric Shielding: The bulky phenyl and –CF3 groups create significant steric hindrance around the nitrogen atom, restricting solvent accessibility and altering the kinetics of protonation.

    • Salt Selection Causality: According to the established "pKa rule" in pharmaceutical salt screening, the pKa of the chosen acid must be at least 2 to 3 units lower than the pKa of the basic drug to ensure stable, complete ionization[3]. Because the –CF3 group suppresses the amine's basicity, weak organic acids (like tartaric or citric acid) may fail to form stable crystalline salts, leading to disproportionation. Hydrochloric acid (pKa ≈ –6) provides the massive proton-donating power necessary to force complete ionization, making the HCl salt the most thermodynamically stable choice.

    Comparative Physicochemical Data

    The conversion of the neutral free base to an ionic ammonium salt fundamentally shifts the intermolecular forces from weak Van der Waals interactions to strong electrostatic lattice energies[4].

    Property2-Phenyl-2-(CF3)piperidine (Free Base)2-Phenyl-2-(CF3)piperidine HClCausality / Rationale
    Physical State Viscous oil or low-melting solidCrystalline solidIonic lattice formation drastically increases the melting point and solid-state stability, preventing degradation[4].
    Aqueous Solubility Poor (< 0.1 mg/mL)High (> 10 mg/mL)The protonated piperidinium ion engages in strong ion-dipole interactions with water, facilitating rapid dissolution[5].
    Lipophilicity (LogP/LogD) High (Driven by CF3 and Phenyl)Lower (Apparent LogD at low pH)The neutral free base readily partitions into lipid membranes; protonation increases hydrophilicity and traps the molecule in aqueous compartments.
    Nitrogen Basicity (pKa) ~6.0 - 7.5 (Estimated)N/A (Conjugate Acid pKa)Strong inductive (–I) withdrawal from the adjacent –CF3 group suppresses lone-pair availability, lowering the pKa[1][2].
    Primary Application BBB penetration assays, synthesisOral formulation, API storageSalts prevent oxidative degradation and improve dissolution rates in the gastrointestinal tract[3][5].

    Experimental Workflows & Self-Validating Protocols

    To objectively evaluate these two forms, researchers must employ rigorous, self-validating workflows. Below are the standardized protocols for generating and comparing these forms.

    ExperimentalWorkflow Start 2-Phenyl-2-(CF3)piperidine (Free Base) Split1 Aliquoting for Analysis Start->Split1 PathA Free Base Characterization Split1->PathA PathB HCl Salt Conversion Split1->PathB ExpA1 LogD/Partition Coefficient (Shake-Flask Method) PathA->ExpA1 ExpA2 Lipid Membrane Permeability (PAMPA Assay) PathA->ExpA2 ExpB1 Anhydrous HCl in Dioxane (Precipitation) PathB->ExpB1 Data Comparative Data Synthesis (HPLC-UV/MS Quantification) ExpA1->Data ExpA2->Data ExpB2 Aqueous Solubility Profiling (Kinetic & Thermodynamic) ExpB1->ExpB2 Yield & Purity Check ExpB2->Data

    Fig 1. Experimental workflow for the comparative physicochemical profiling of piperidine salt forms.

    Protocol A: Anhydrous Hydrochloride Salt Formation

    Objective: Convert the free base to a highly pure, crystalline HCl salt without inducing hydrolysis or hydrate formation.

    • Dissolution: Dissolve 1.0 eq of 2-Phenyl-2-(trifluoromethyl)piperidine free base in anhydrous methyl tert-butyl ether (MTBE) (10 mL/g).

      • Causality: MTBE is an aprotic solvent that prevents competitive hydrogen bonding and forces the ionic salt to precipitate out of solution immediately upon formation.

    • Acid Addition: Chill the solution to 0–5 °C. Dropwise, add 1.05 eq of 4M HCl in anhydrous dioxane under vigorous stirring.

      • Causality: The neutralization reaction is exothermic. Cooling prevents solvent boil-off and thermal degradation. The slight 0.05 eq excess ensures complete protonation of the sterically hindered, weakly basic nitrogen without causing excessive acidic carryover.

    • Isolation: Filter the resulting white crystalline precipitate under a nitrogen atmosphere. Wash twice with cold anhydrous MTBE to remove unreacted free base and residual dioxane. Dry in a vacuum oven at 40 °C for 12 hours.

    • Self-Validation (Potentiometric Titration): Dissolve a 100 mg aliquot of the dried salt in glacial acetic acid. Titrate against standardized 0.1N perchloric acid. The inflection point on the titration curve confirms the 1:1 stoichiometry and validates the absence of residual free base[6].

    Protocol B: Thermodynamic Solubility & LogD Profiling

    Objective: Quantify the partitioning behavior (lipophilicity) and aqueous solubility differences between the two forms.

    • Preparation: Prepare 10 mM stock solutions: Free Base in DMSO, and HCl salt in LC-MS grade water.

    • Equilibration (Shake-Flask): Add equivalent molar amounts of each form to separate sealed vials containing equal volumes of 1-octanol and phosphate-buffered saline (PBS, pH 7.4).

    • Partitioning: Mechanically agitate the vials for 24 hours at 25 °C.

      • Causality: The bulky –CF3 and phenyl groups slow down solvation kinetics. A full 24-hour equilibration ensures the measurement reflects true thermodynamic partitioning rather than a kinetic artifact.

    • Phase Separation: Centrifuge at 3000 rpm for 15 minutes to break any micro-emulsions.

    • Self-Validation (Mass Balance): Extract aliquots from both the aqueous and octanol layers. Quantify using HPLC-UV. The sum of the concentrations in both layers must equal the initial input concentration (±5%). If mass balance fails, it indicates precipitation at the interface or degradation, invalidating the run.

    Formulation & Pharmacokinetic Implications

    The selection between the free base and the hydrochloride salt is entirely dependent on the phase of drug development and the target administration route.

    • When to use the Free Base: The free base form is highly lipophilic due to the uncharged nitrogen and the heavily fluorinated, aromatic structural motif. It is the preferred form for in vitro central nervous system (CNS) models (e.g., PAMPA-BBB assays) because the neutral species is required to passively diffuse across the phospholipid bilayers of the blood-brain barrier.

    • When to use the Hydrochloride Salt: For in vivo dosing and commercial formulation, the HCl salt is mandatory. The salt form dramatically enhances the dissolution rate in the acidic environment of the stomach, leading to higher and more consistent oral bioavailability[5]. Furthermore, the crystalline lattice of the HCl salt protects the amine from atmospheric oxidation and CO2 absorption, ensuring a viable shelf-life for the active pharmaceutical ingredient[3].

    References

    • ACS Publications. "Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines." The Journal of Organic Chemistry. Available at: [Link]

    • Master Organic Chemistry. "5 Key Basicity Trends of Amines." Master Organic Chemistry. Available at:[Link]

    • NIH. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Molecules. Available at:[Link]

    • ResearchGate. "Piperazine dihydrochloride to Free base by using Sodium carbonate but the assay is around 93 % by potentiometric titration." ResearchGate. Available at: [Link]

    • Pharmaoffer. "Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals." Pharmaoffer. Available at: [Link]

    Sources

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